Product packaging for 3-Fluoro-5-nitropyridin-2-OL(Cat. No.:CAS No. 1033202-14-0)

3-Fluoro-5-nitropyridin-2-OL

Cat. No.: B1531953
CAS No.: 1033202-14-0
M. Wt: 158.09 g/mol
InChI Key: WKCYGBXTZFFWMY-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitropyridin-2-OL is a useful research compound. Its molecular formula is C5H3FN2O3 and its molecular weight is 158.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3FN2O3 B1531953 3-Fluoro-5-nitropyridin-2-OL CAS No. 1033202-14-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCYGBXTZFFWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674485
Record name 3-Fluoro-5-nitropyridin-2(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID80674485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033202-14-0
Record name 3-Fluoro-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Fluoro-5-nitropyridin-2-ol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the strategic use of functionalized heterocyclic compounds is paramount. Among these, nitropyridine derivatives have emerged as exceptionally versatile intermediates, serving as foundational scaffolds for a wide array of bioactive molecules.[1] This guide focuses on a particularly valuable reagent: 3-Fluoro-5-nitropyridin-2-ol (CAS No: 1033202-14-0) . Its unique trifunctional nature—featuring a hydroxyl group, a fluorine atom, and a nitro group on a pyridine core—makes it a highly sought-after building block, particularly in the synthesis of kinase inhibitors, antibacterial agents, and targeted protein degraders.[2][3]

This document provides an in-depth examination of this compound, covering its core chemical identity, physicochemical properties, a plausible synthetic pathway, and its practical application in synthetic organic chemistry. The information herein is curated to provide researchers and drug development professionals with the technical insights required to effectively leverage this compound in their research endeavors.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its successful application in research. This compound is a distinct chemical entity with the key identifiers and properties summarized below. It's important to note that this compound exists in a tautomeric equilibrium between the "ol" and "one" forms, with the pyridin-2(1H)-one form often being predominant.[4]

Molecular Structure

The structural arrangement of the fluorine, nitro, and hydroxyl groups on the pyridine ring is critical to the compound's reactivity.

Caption: Molecular Structure of 3-Fluoro-5-nitro-1H-pyridin-2-one.

Core Properties
PropertyValueSource(s)
CAS Number 1033202-14-0[2][4][5][6]
Molecular Formula C5H3FN2O3[2][4][7]
Molecular Weight 158.09 g/mol [4][7]
Synonyms 3-Fluoro-5-nitropyridin-2(1H)-one, 3-Fluoro-2-hydroxy-5-nitropyridine[4]
Purity Typically ≥97-98%[2]
Storage Sealed in a dry place, at room temperature.[2][4]

Synthesis Pathway and Rationale

While multiple proprietary synthesis routes may exist, a chemically logical and common approach for creating nitropyridinols involves the direct nitration of a functionalized precursor. The expertise in this process lies in controlling the regioselectivity of the nitration reaction.

Plausible Retrosynthetic Analysis

The synthesis of this compound can be logically achieved by the nitration of a 3-fluoro-pyridin-2-ol precursor. The hydroxyl (or keto) group at the C2 position and the fluorine at the C3 position are ortho-para directing. However, the strong activating and directing effect of the hydroxyl/keto group, combined with the deactivating nature of the fluorine, would favor nitration at the C5 position.

Generalized Synthesis Workflow

The synthesis relies on careful control of reaction parameters to ensure high yield and purity, as improper conditions can lead to side products or over-nitration.[8]

cluster_0 Synthesis Workflow start Start: 3-Fluoro-pyridin-2-ol reagents Reagents: Concentrated Sulfuric Acid (H₂SO₄) Fuming Nitric Acid (HNO₃) reaction Nitration Reaction - Controlled temperature (e.g., 0°C to RT) - Meticulous control of reagent addition start->reaction reagents->reaction workup Reaction Quench & Precipitation - Poured onto crushed ice - Product precipitates from aqueous solution reaction->workup purification Purification - Filtration to isolate the solid - Washing (e.g., with cold water) - Drying under vacuum workup->purification product Final Product: This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

The true value of this compound is realized in its application as a versatile chemical intermediate. Its structure is pre-validated as a key component in molecules designed for high biological activity.

Versatility in Synthesis

The three functional groups offer distinct handles for sequential chemical modifications:

  • Nitro Group: This is a cornerstone of the molecule's utility. It strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions. Furthermore, the nitro group can be readily reduced to an amine, opening a vast number of subsequent derivatization pathways to introduce new functionalities.[9]

  • Hydroxyl/Keto Group: This group can be converted into a leaving group, such as a chloride, which is highly reactive. For instance, treatment with phosphorus oxychloride or pentachloride can yield 2-chloro-3-fluoro-5-nitropyridine, a critical intermediate in its own right.[10]

  • Fluorine Atom: The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[11]

Key Application Areas
  • Protein Degrader Building Blocks: The compound is explicitly categorized as a building block for protein degraders.[2] This suggests its use in constructing molecules like PROTACs (Proteolysis-Targeting Chimeras), where a stable, functionalized heterocyclic core is essential for linking a target protein ligand to an E3 ligase ligand.

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted pyridine or pyrimidine core. The functionalities present in this compound are ideal for building the complex heterocyclic systems required for potent and selective kinase inhibition.[3]

  • Agrochemicals: The same principles of bioactivity and metabolic stability apply to the development of modern herbicides and pesticides, making fluorinated nitropyridines valuable precursors in this field.[3]

Experimental Protocol: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

To demonstrate the synthetic utility of this compound, this section details a validated protocol for its conversion to 2-Chloro-3-fluoro-5-nitropyridine. This reaction exemplifies the transformation of the hydroxyl group into a more reactive leaving group, a common and critical step in multi-step syntheses.[10]

Rationale and Self-Validation

This protocol uses phosphorus pentachloride (PCl₅) in phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) to achieve a robust and high-yielding chlorination.[10] The reaction is self-validating through the clear transformation of the starting material and the isolation of a high-purity product after a standard workup and purification procedure. The success of this well-documented transformation underpins the trustworthiness of the protocol.

Step-by-Step Methodology

cluster_1 Chlorination Protocol Workflow setup Reaction Setup - Charge a flask with this compound (1.0 eq) - Add phosphorus trichloride (solvent) addition Reagent Addition - Heat mixture to 60 °C - Slowly add phosphorus pentachloride (1.5 eq) setup->addition reaction Reaction - Stir at 60 °C for 10 hours - Monitor completion by TLC/LCMS addition->reaction quench Workup: Quench - Cool to room temperature - Carefully pour mixture into crushed ice reaction->quench extraction Work-up: Extraction - Extract with ethyl acetate (3x) - Combine organic layers quench->extraction wash Work-up: Wash - Wash with saturated NaHCO₃ solution - Dry over anhydrous MgSO₄ extraction->wash purify Purification - Concentrate under reduced pressure - Purify by silica gel chromatography wash->purify product Final Product: 2-Chloro-3-fluoro-5-nitropyridine purify->product

Caption: Step-by-step workflow for the synthesis of 2-Chloro-3-fluoro-5-nitropyridine.

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and condenser, a solution of this compound (e.g., 1.5 g, 9.48 mmol) is prepared in phosphorus trichloride (15 mL).[10]

  • Reagent Addition: The mixture is heated to 60 °C. Phosphorus pentachloride (e.g., 2.96 g, 14.22 mmol) is added slowly in portions to control the initial exotherm.[10]

  • Reaction: The reaction mixture is maintained at 60 °C with continuous stirring for approximately 10 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).[10]

  • Quenching: After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.[10]

  • Extraction: The resulting aqueous mixture is extracted three times with ethyl acetate. The organic layers are combined.[10]

  • Washing and Drying: The combined organic layer is washed with a saturated sodium carbonate or sodium bicarbonate solution to neutralize any remaining acid. It is then dried over an anhydrous drying agent like magnesium sulfate.[10]

  • Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the pure 2-chloro-3-fluoro-5-nitropyridine.[10]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and agrochemical research. Its well-defined structure and predictable reactivity provide medicinal chemists with a reliable and versatile starting point for the synthesis of complex, high-value molecules. By understanding its properties, synthesis, and key reactions, researchers can strategically incorporate this building block to accelerate the discovery and development of next-generation therapeutics and other advanced chemical products.

References

Synthesis and characterization of 3-Fluoro-5-nitropyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-5-nitropyridin-2-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 1033202-14-0), a key heterocyclic building block in contemporary drug discovery and materials science.[1][2] This document details a robust synthetic protocol, elucidates the rationale behind key experimental parameters, and outlines a suite of analytical techniques for structural verification and purity assessment. The content is tailored for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded understanding of this important intermediate.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyridine derivative featuring a hydroxyl, a nitro, and a fluorine group. This unique combination of functional groups makes it a highly versatile intermediate for introducing the fluoronitropyridinyl moiety into more complex molecular architectures. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the reactivity of the pyridine ring, making it a valuable precursor for various nucleophilic substitution reactions.[3] Its structural motifs are found in molecules with potential applications in pharmaceuticals, agrochemicals, and as fluorescent probes.[3][4]

The strategic placement of these functional groups allows for selective chemical modifications, rendering it an important component in the synthesis of protein degrader building blocks and other biologically active compounds.[1] This guide will provide the necessary foundational knowledge for its effective synthesis and rigorous characterization.

Synthesis of this compound: A Mechanistic Approach

The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. For this compound, a common and effective strategy involves the electrophilic nitration of a corresponding fluorinated pyridinol precursor.

Synthetic Pathway Overview

The most direct route involves the nitration of 3-fluoro-2-hydroxypyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) attacks the electron-rich pyridine ring. The hydroxyl group is an activating, ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. The regioselectivity is controlled by the interplay of these electronic effects, leading to the desired 5-nitro isomer. A similar strategy is documented for the synthesis of the isomeric 5-Fluoro-2-Hydroxy-3-Nitropyridine from 2-hydroxy-5-fluoropyridine.[5]

Synthesis_Pathway Start 3-Fluoro-2-hydroxypyridine Reagents H₂SO₄ (conc.) HNO₃ (fuming) Start->Reagents Nitration Product This compound Reagents->Product Characterization_Workflow cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Interpretation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Molecular Structure Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR IR Spectroscopy IR->Structure Functional Groups MS Mass Spectrometry MW Molecular Weight Verification MS->MW Product Synthesized Product Product->NMR Product->IR Product->MS

References

A Technical Guide to the Solubility and Stability of 3-Fluoro-5-nitropyridin-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Physicochemical Landscape of a Key Building Block

In the realm of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. Among the vast arsenal of heterocyclic compounds, substituted pyridinols serve as critical synthons for a diverse range of biologically active molecules. 3-Fluoro-5-nitropyridin-2-ol, with its unique arrangement of electron-withdrawing groups and a reactive hydroxyl functionality, presents itself as a valuable building block. However, its effective utilization in synthesis and formulation is fundamentally governed by its solubility and stability profiles in common laboratory solvents.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document leverages principles of physical organic chemistry, comparative analysis with structurally analogous compounds, and detailed, field-proven experimental protocols to empower researchers. By understanding the "why" behind the experimental choices, scientists can confidently determine the optimal conditions for handling, storing, and reacting this compound, thereby accelerating their research and development timelines.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of an organic compound is dictated by the interplay of its polarity, hydrogen bonding capability, and molecular size, often summarized by the principle of "like dissolves like"[1]. A thorough analysis of the structure of this compound (Figure 1) allows for a reasoned prediction of its solubility behavior.

Figure 1. Chemical Structure of this compound Molecular Formula: C₅H₃FN₂O₃ Molecular Weight: 158.09 g/mol

Key Structural Features Influencing Solubility:

  • Pyridinol Core: The hydroxyl group (-OH) on the pyridine ring is a potent hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. The pyridin-2-ol form can exist in tautomeric equilibrium with its corresponding pyridone form, which can influence its hydrogen bonding patterns.

  • Nitro Group (-NO₂): This strongly electron-withdrawing and polar group increases the overall polarity of the molecule. It can act as a hydrogen bond acceptor.

  • Fluoro Group (-F): The electronegative fluorine atom enhances the polarity of the C-F bond but is a weak hydrogen bond acceptor.

  • Aromatic Ring: The pyridine ring itself provides a degree of aromatic character, which can lead to π-π stacking interactions and some solubility in aromatic solvents.

Predicted Solubility:

Based on these features, a qualitative solubility profile can be predicted. This profile should be experimentally verified using the protocols outlined in Section 3.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe hydroxyl group allows for hydrogen bonding with the solvent. However, the overall aromatic and nitro-substituted structure may limit high solubility in water.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThe high polarity of these solvents can effectively solvate the polar nitro and hydroxyl groups.
Nonpolar Hexane, TolueneInsoluble to Sparingly SolubleThe high polarity of the molecule makes it incompatible with nonpolar solvents. Some minor solubility in toluene might be observed due to π-π interactions.
Chlorinated Dichloromethane, ChloroformSparingly SolubleThese solvents have intermediate polarity and may offer some solvating power, but high solubility is not expected.

Comparative Analysis with Structurally Analogous Compounds

To further refine our predictions, it is instructive to examine the known properties of similar molecules.

  • 5-Fluoro-3-nitropyridin-2-ol (CAS 136888-20-5): This isomer is noted to be stored at -20°C, which may suggest a higher reactivity or lower stability at room temperature compared to other analogues.[2]

  • 3-Fluoro-2-nitropyridine (CAS 54231-35-5): This compound lacks the hydroxyl group, which will significantly reduce its ability to act as a hydrogen bond donor. It is described as a crystal or powder and is stored in a refrigerator.

  • 3-Fluoro-5-nitropyridine (CAS 1060804-39-8): Similar to the above, the absence of the hydroxyl group will impact its solubility in protic solvents.[3]

The presence of the hydroxyl group in this compound is the most significant structural difference and is expected to enhance its solubility in polar, protic solvents compared to its analogues lacking this group.

Experimental Protocols for Solubility and Stability Determination

The following protocols provide robust, self-validating methods for quantifying the solubility and assessing the stability of this compound.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method is straightforward and provides a direct measure of solubility.

Workflow Diagram:

G cluster_prep Preparation cluster_slurry Slurry & Equilibration cluster_analysis Analysis P1 Equilibrate solvent to constant temperature (e.g., 25°C) S1 Add excess solid to a known volume/mass of solvent P1->S1 P2 Accurately weigh an excess of this compound P2->S1 S2 Stir vigorously for a set time (e.g., 24h) to ensure saturation S1->S2 S3 Allow undissolved solid to settle S2->S3 A1 Withdraw a known volume of the clear supernatant S3->A1 A2 Filter through a 0.22 µm syringe filter A1->A2 A3 Transfer filtrate to a pre-weighed vial A2->A3 A4 Evaporate solvent under vacuum or gentle nitrogen stream A3->A4 A5 Dry the residue to a constant weight A4->A5 A6 Calculate solubility (mg/mL or mol/L) A5->A6

Caption: Gravimetric solubility determination workflow.

Step-by-Step Methodology:

  • Preparation: Bring the chosen solvent to a constant and recorded temperature (e.g., 25°C ± 1°C) in a temperature-controlled water bath or incubator.

  • Saturation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the temperature-equilibrated solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Stir the resulting slurry vigorously for a sufficient time (typically 24 hours) to ensure the solution reaches equilibrium.

  • Sampling: After equilibration, cease stirring and allow the excess solid to sediment. Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette.

  • Isolation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Removal: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

  • Quantification: Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

Protocol for Stability Assessment by HPLC

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the compound over time in different solvents.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis HPLC Analysis cluster_data Data Interpretation P1 Prepare stock solution of this compound in a suitable solvent (e.g., Acetonitrile) P2 Dilute stock into different test solvents to a known concentration (e.g., 100 µg/mL) P1->P2 P3 Divide each solution into aliquots for different time points and conditions (e.g., light vs. dark) P2->P3 I1 Store aliquots at a controlled temperature (e.g., 25°C, 40°C) P3->I1 I2 Protect one set of samples from light P3->I2 A1 At each time point (t=0, 24h, 48h, 1 week), withdraw an aliquot I1->A1 I2->A1 A2 Inject onto a validated HPLC system A1->A2 A3 Monitor the peak area of the parent compound A2->A3 A4 Observe for the appearance of new peaks (degradants) A2->A4 D1 Plot parent peak area vs. time A3->D1 D2 Calculate the percentage of remaining parent compound D1->D2 D3 Assess stability based on the rate of degradation D2->D3

Caption: HPLC-based stability assessment workflow.

Step-by-Step Methodology:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from potential degradants. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for nitrogen heterocycles.[4][5]

  • Sample Preparation: Prepare solutions of this compound in the solvents of interest at a known concentration (e.g., 100 µg/mL).

  • Initial Analysis (t=0): Immediately analyze each solution by HPLC to determine the initial peak area of the parent compound. This serves as the 100% reference.

  • Incubation: Store the solutions under controlled conditions. It is recommended to test at least two temperatures (e.g., ambient and an elevated temperature like 40°C) and to include a condition where samples are protected from light to assess photostability.

  • Time-Point Analysis: At predetermined intervals (e.g., 24, 48, 72 hours, and 1 week), re-analyze the solutions by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

    • The stability of this compound in each solvent can be ranked based on the rate of its degradation.

Safety and Handling Considerations

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) from the supplier for the most detailed and up-to-date safety information.

Conclusion and Recommendations

This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound, based on its chemical structure and comparison with related compounds. Due to the limited availability of specific experimental data, the robust protocols provided herein are essential for any researcher intending to use this compound. It is predicted that polar aprotic solvents such as DMSO and DMF will be effective for solubilization. Stability, particularly in protic solvents and under light exposure, should be experimentally verified using the described HPLC method. By investing the effort to thoroughly characterize these fundamental physicochemical properties, researchers can ensure the reliability and reproducibility of their synthetic procedures and downstream applications, ultimately paving the way for successful innovation.

References

The Synthetic Versatility of 3-Fluoro-5-nitropyridin-2-ol: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Fluoro-5-nitropyridin-2-ol (CAS No. 1033202-14-0), a versatile fluorinated nitropyridine building block with significant potential in organic synthesis, particularly in the realms of medicinal chemistry and drug development. This document will detail its synthesis, key chemical transformations, and potential applications, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its unique reactivity. We will delve into specific protocols for its conversion to other key intermediates and explore its utility in nucleophilic aromatic substitution and cross-coupling reactions, providing a framework for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of Fluorinated Nitropyridines

Fluorine-containing heterocycles are privileged motifs in modern drug discovery. The incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Nitropyridines, on the other hand, are valuable precursors in the synthesis of a wide array of biologically active compounds.[2] The convergence of these two functionalities in this compound creates a powerful synthetic intermediate. The electron-withdrawing nitro group activates the pyridine ring, particularly the positions ortho and para to it, for nucleophilic attack, making the fluorine atom a target for substitution.[3] This guide will illuminate the synthetic pathways that capitalize on this inherent reactivity.

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis would likely commence with the nitration of 3-fluoropyridin-2-ol using a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperature conditions.[4]

G cluster_synthesis Proposed Synthesis of this compound 3-Fluoropyridin-2-ol 3-Fluoropyridin-2-ol This compound This compound 3-Fluoropyridin-2-ol->this compound Nitration Nitrating Mixture Conc. H₂SO₄, Fuming HNO₃ Nitrating Mixture->this compound

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Proposed):

  • To a cooled (0 °C) solution of concentrated sulfuric acid, add 3-fluoropyridin-2-ol in portions, maintaining the temperature below 10 °C.

  • Slowly add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1033202-14-0[5][6][7]
Molecular Formula C₅H₃FN₂O₃[5]
Molecular Weight 158.09 g/mol [8][9]

Key Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to serve as a precursor to a variety of functionalized pyridine derivatives.

Conversion to 2-Chloro-3-fluoro-5-nitropyridine

A primary application of this compound is its conversion to the corresponding 2-chloro derivative, a valuable intermediate for cross-coupling reactions. This transformation is typically achieved using standard chlorinating agents.[10]

G cluster_chlorination Conversion to 2-Chloro Derivative This compound This compound 2-Chloro-3-fluoro-5-nitropyridine 2-Chloro-3-fluoro-5-nitropyridine This compound->2-Chloro-3-fluoro-5-nitropyridine Chlorination Reagents POCl₃, PCl₅ Reagents->2-Chloro-3-fluoro-5-nitropyridine

Caption: Chlorination of this compound.

Detailed Experimental Protocol: [10]

  • To a stirred solution of this compound (1.0 eq) in phosphorus oxychloride (POCl₃), slowly add phosphorus pentachloride (PCl₅) (1.5 eq) at 60 °C.

  • Maintain the reaction mixture at 60 °C for 10 hours, monitoring for completion by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-chloro-3-fluoro-5-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position is activated by the para-nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines and thiols, which are crucial functionalities in many pharmaceutical compounds.[9][11]

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) This compound This compound Product Substituted Pyridine Derivative This compound->Product SNAr Nucleophile R-NH₂ or R-SH Nucleophile->Product

Caption: General scheme for SNAr reactions of this compound.

Representative Experimental Protocol (Amine Nucleophile):

  • In a sealed tube, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Predicted Reactivity in SNAr Reactions

NucleophileExpected ProductRationale
Primary/Secondary Amines 3-Amino-5-nitropyridin-2-ol derivativesFormation of a C-N bond, crucial for many bioactive molecules.[12]
Thiols 3-Thio-5-nitropyridin-2-ol derivativesIntroduction of a sulfur linkage, present in various pharmaceuticals.[13][14]
Palladium-Catalyzed Cross-Coupling Reactions

While the fluorine atom is a viable leaving group for SNAr, for broader synthetic utility, the hydroxyl group at the 2-position can be converted to a triflate (OTf) or the entire molecule converted to a 2-chloro or 2-bromo derivative. These derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[15][16]

3.3.1. Suzuki-Miyaura Coupling

This reaction enables the formation of C-C bonds, allowing for the introduction of aryl or heteroaryl moieties.[16][17]

G cluster_suzuki Proposed Suzuki-Miyaura Coupling 2-Chloro-3-fluoro-5-nitropyridine 2-Chloro-3-fluoro-5-nitropyridine Product 2-Aryl-3-fluoro-5-nitropyridine 2-Chloro-3-fluoro-5-nitropyridine->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst Pd Catalyst, Base Catalyst->Product

Caption: Proposed Suzuki-Miyaura coupling of the 2-chloro derivative.

3.3.2. Buchwald-Hartwig Amination

This powerful method facilitates the formation of C-N bonds, providing an alternative to classical SNAr for the synthesis of arylamines.[5][18]

G cluster_buchwald Proposed Buchwald-Hartwig Amination 2-Chloro-3-fluoro-5-nitropyridine 2-Chloro-3-fluoro-5-nitropyridine Product 2-Amino-3-fluoro-5-nitropyridine 2-Chloro-3-fluoro-5-nitropyridine->Product Amine R₂NH Amine->Product Catalyst Pd Catalyst, Ligand, Base Catalyst->Product

Caption: Proposed Buchwald-Hartwig amination of the 2-chloro derivative.

Significance in Medicinal Chemistry and Drug Development

The structural motifs accessible from this compound are prevalent in a range of biologically active molecules.

Scaffolds for Kinase Inhibitors

Many kinase inhibitors feature substituted pyridine cores.[19][20] The ability to introduce diverse functionalities at the 2 and 3-positions of the pyridine ring through the reactions described above makes this compound an attractive starting material for the synthesis of novel kinase inhibitor libraries.[15][21]

Building Blocks for PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that induces the degradation of target proteins.[7][10] These heterobifunctional molecules often incorporate complex heterocyclic linkers. The synthetic handles available on derivatives of this compound make it a potential building block for the construction of these intricate linkers.[6][22]

Conclusion

This compound is a highly functionalized building block with considerable, yet underexplored, potential in organic synthesis. Its strategic placement of fluoro, nitro, and hydroxyl groups provides multiple avenues for synthetic diversification. Through its conversion to more reactive intermediates and its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, it offers a versatile platform for the construction of complex, nitrogen-containing heterocycles. For researchers in medicinal chemistry and drug development, this compound represents a valuable tool for accessing novel chemical space and accelerating the discovery of new therapeutic agents.

References

Leveraging 3-Fluoro-5-nitropyridin-2-ol: A Versatile Precursor for the Synthesis of Advanced Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast range of therapeutic agents.[1] The strategic synthesis of these complex molecules hinges on the availability of versatile, highly functionalized building blocks. 3-Fluoro-5-nitropyridin-2-ol (also known as 3-fluoro-5-nitro-2(1H)-pyridinone) has emerged as a cornerstone precursor for this purpose. Its unique electronic architecture, featuring a pyridone core activated by a potent nitro group and a strategically positioned, displaceable fluorine atom, offers a reliable platform for constructing diverse and novel heterocyclic systems. This guide provides an in-depth exploration of the synthesis, reactivity, and field-proven applications of this compound, offering both mechanistic insights and practical, step-by-step protocols for its use in drug discovery and development.

Introduction: The Strategic Importance of a Well-Crafted Precursor

The quest for novel bioactive molecules is relentless. Heterocyclic compounds are at the forefront of this endeavor, prized for their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets. The pyridone motif, in particular, is a privileged structure found in numerous pharmaceuticals, valued for its metabolic stability and capacity to act as a hydrogen bond donor and acceptor.[2]

The utility of any building block is defined by its reactivity and predictability. This compound is an exemplary precursor precisely because its reactivity is both high and highly predictable. The convergence of three key functional elements dictates its synthetic potential:

  • The Pyridin-2-ol Core: A stable heterocyclic foundation.

  • The C5-Nitro Group: A powerful electron-withdrawing group that activates the pyridine ring for nucleophilic attack.

  • The C3-Fluoro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

This guide will dissect the chemistry of this powerful intermediate, providing the foundational knowledge and practical methodologies required to unlock its full potential in synthesizing next-generation heterocyclic compounds.

Synthesis and Physicochemical Profile

A reliable and scalable synthesis is paramount for any valuable building block. This compound is typically prepared via the nitration of a fluorinated pyridine precursor.[3] The most common route involves the electrophilic nitration of 2-hydroxy-5-fluoropyridine.

The reaction proceeds by treating the starting material with a potent nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid, under carefully controlled temperature conditions.[3] The meticulous control of reagent concentration and temperature is critical to ensure high yield and purity, avoiding potential side reactions like over-nitration.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1033202-14-0[4][5]
Molecular Formula C₅H₃FN₂O₃[4][6]
Molecular Weight 158.09 g/mol [6]
Appearance Light yellow to yellow solid[3]
Solubility Slightly soluble in water[7]
Storage Room temperature, sealed in dry conditions[4][5][7]

Core Reactivity: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its high susceptibility to nucleophilic aromatic substitution (SNAr).[8] Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the pyridine ring in this precursor is rendered significantly electron-deficient.

Causality Behind Enhanced Reactivity:

  • Activation by the Nitro Group: The nitro group at the C5 position is a potent electron-withdrawing group. Through both inductive (-I) and resonance (-M) effects, it withdraws electron density from the ring, making the ring carbons electrophilic and susceptible to attack by nucleophiles.[8]

  • Stabilization of the Intermediate: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial attack of a nucleophile forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9] The electron-withdrawing nitro group is positioned para to the site of attack (C3), allowing it to effectively delocalize the negative charge, thereby stabilizing this key intermediate and lowering the activation energy for the reaction.[8][9]

  • Fluorine as a Leaving Group: The fluorine atom at C3 serves as an excellent leaving group. Its high electronegativity polarizes the C-F bond, further contributing to the electrophilicity of the carbon center. In the elimination step, the fluoride ion is readily displaced to restore the aromaticity of the ring.

This confluence of electronic factors makes the SNAr reaction on this substrate both rapid and highly regioselective, with nucleophiles overwhelmingly displacing the fluorine atom.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in the Synthesis of Bioactive Heterocycles

The predictable reactivity of this compound makes it an ideal starting material for building a variety of more complex heterocyclic scaffolds.

A. Synthesis of Fused Bicyclic 2-Pyridones

A particularly powerful application is in the synthesis of fused bicyclic 2-pyridones, which are core structures in many pharmaceutically active compounds.[10][11] This transformation is a showcase of sequential reactivity, typically involving two key steps:

  • Selective Reduction of the Nitro Group: The nitro group is selectively reduced to an amine. This must be done under conditions that do not affect other functional groups. Reagents like tin(II) chloride (SnCl₂) in ethanol are highly effective for this purpose, providing the amino intermediate in high yield.[10]

  • Intramolecular Cyclization: The newly formed amino group acts as an internal nucleophile. In the presence of a base or upon heating, it can attack an appropriate electrophilic center elsewhere on a substituent, leading to the formation of a new ring fused to the pyridone core.[10] This strategy has been successfully employed to create imidazo[4,5-b]pyridines and thiazolo[4,5-b]pyridines.[10]

Bicyclic_Synthesis_Workflow start Substituted this compound Derivative step1 Step 1: Nitro Group Reduction (e.g., SnCl₂, Ethanol, 70°C) start->step1 intermediate 5-Amino Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (e.g., Mg, Methanol) intermediate->step2 product Fused Bicyclic 2-Pyridone Product step2->product

Caption: Workflow for the synthesis of fused bicyclic 2-pyridones.

B. Derivatization to Other Activated Pyridines

While the fluorine at C3 is a good leaving group, certain synthetic strategies may require a different halide. This compound can be efficiently converted to its chloro-analogue, 2-chloro-3-fluoro-5-nitropyridine. This transformation is typically achieved by treatment with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), which replaces the hydroxyl group of the pyridone tautomer with a chlorine atom.[12] This creates a new reactive handle on the molecule, expanding its synthetic utility.

Validated Experimental Protocols

The following protocols are provided as self-validating systems, grounded in established literature.

Protocol 1: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine from this compound[13]
  • Reaction Setup: To a stirred solution of this compound (1.0 eq, e.g., 1.5 g, 9.48 mmol) in phosphorus oxychloride (10 mL per gram of starting material), slowly add phosphorus pentachloride (1.5 eq, e.g., 2.96 g, 14.22 mmol) at 60 °C.

  • Reaction Execution: Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with a saturated sodium carbonate solution (25 mL) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude compound by silica gel column chromatography (using 5% ethyl acetate in hexane as eluent) to afford pure 2-chloro-3-fluoro-5-nitropyridine. (Reported Yield: 97%).[12]

Protocol 2: Two-Step Synthesis of Bicyclic Pyridones from a Diethyl Malonate Derivative[11]

This protocol assumes the prior synthesis of a precursor where a diethyl methylene malonate group has been attached to the pyridine ring.

  • Nitro Reduction: In a two-necked flask equipped with a reflux condenser, combine the 5-nitro-pyridone precursor (1.0 eq), tin(II) chloride (5.0 eq), and ethanol. Stir the mixture at 70 °C for 1 hour.

  • Reduction Workup: After cooling, pour the mixture into an ice bath and basify to pH 14 with a 1N sodium hydroxide solution. Extract the aqueous layer with chloroform. Combine the organic layers, dry over MgSO₄, and evaporate the solvent to yield the crude amino intermediate as an oil.

  • Cyclization: Dissolve the crude oil in methanol. Add magnesium metal turnings (2.0 eq) to the solution.

  • Reaction Execution: Stir the mixture at room temperature for 20 hours.

  • Final Isolation: Upon completion, perform an appropriate aqueous workup and extraction. Purify the product as necessary, often by recrystallization or chromatography, to yield the final bicyclic pyridone. (Reported Yield: 92%).[10]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. The precise placement of activating and leaving groups creates a robust and predictable platform for complex molecule synthesis. Its demonstrated utility in constructing medicinally relevant scaffolds like fused bicyclic pyridones underscores its importance in modern drug discovery programs.[10][11]

Future research will likely expand its application scope, exploring its use in novel multicomponent reactions and in the synthesis of diverse polyheterocyclic systems.[2][13] As the demand for structurally complex and diverse chemical libraries continues to grow, the strategic application of well-designed precursors like this compound will remain a critical enabler of innovation in medicinal chemistry.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Use of 3-Fluoro-5-nitropyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety in Research

In the fast-paced environment of drug discovery and chemical synthesis, the introduction of novel reagents is a constant. Among these, 3-Fluoro-5-nitropyridin-2-OL has emerged as a valuable building block. However, its safe and effective utilization hinges on a comprehensive understanding of its properties and associated hazards. This guide, compiled from available safety data and expert best practices, aims to provide laboratory personnel with the critical information necessary to handle, store, and use this compound responsibly, thereby ensuring a culture of proactive safety and scientific integrity. It is important to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible. Therefore, this guidance is based on available supplier information and data from structurally related compounds. Users are strongly advised to consult the direct supplier for the most current and complete safety information.

Section 1: Chemical and Physical Identity

A foundational aspect of safe chemical handling is the accurate identification of the substance. The properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1033202-14-0[1][2]
Molecular Formula C5H3FN2O3[2]
Molecular Weight 158.09 g/mol N/A
Appearance Off-white to light yellow solid[3]
Purity Typically ≥95%N/A

Section 2: Hazard Identification and Risk Assessment

Based on available information from chemical suppliers, this compound is classified as a hazardous substance. The primary routes of exposure and associated health effects are outlined below.

Globally Harmonized System (GHS) Classification:

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed[3]

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

Routes of Exposure and Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation, which could result in redness, pain, and blurred vision.

  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.

Chronic Exposure:

  • No data is currently available on the chronic health effects of this compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of where the compound is handled.

Personal Protective Equipment (PPE): Individual Protection
  • Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.

  • Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering the Lab lab_coat Don Lab Coat start->lab_coat goggles Wear Safety Goggles/ Face Shield lab_coat->goggles gloves Inspect and Don Chemical-Resistant Gloves goggles->gloves respirator Assess Need for Respiratory Protection gloves->respirator don_respirator Use NIOSH-Approved Respirator respirator->don_respirator Dust/Aerosol Risk proceed Proceed with Handling Compound respirator->proceed No Dust/Aerosol Risk don_respirator->proceed

Caption: Required PPE sequence before handling the compound.

Section 4: Safe Handling and Experimental Protocols

Adherence to strict handling protocols is paramount to minimizing exposure and ensuring experimental reproducibility.

General Handling Practices
  • Avoid creating dust. Handle the solid material carefully.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

  • Ensure containers are tightly closed when not in use.

Weighing and Solution Preparation
  • Preparation: Designate a specific area within a chemical fume hood for weighing and solution preparation.

  • Weighing: Carefully weigh the required amount of this compound in a tared, sealed container.

  • Dissolution: Add the solvent to the container slowly and stir to dissolve. Avoid splashing.

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Section 6: Storage and Stability

Proper storage is essential for maintaining the integrity of the compound and preventing hazardous situations.

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place. Some suppliers recommend room temperature[2], while others suggest 2-8°C[3].To prevent thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen) if possible.To prevent degradation from moisture and air.
Incompatibilities Keep away from strong oxidizing agents.To avoid potentially vigorous or explosive reactions.
Container Store in a tightly sealed, light-resistant container.To prevent contamination and degradation from light.

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Regulatory Compliance: All disposal practices must comply with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Disposal_Workflow cluster_disposal Chemical Waste Disposal Protocol start Generation of Waste waste_container Place in Labeled Hazardous Waste Container start->waste_container container_rinse Triple Rinse Empty Containers start->container_rinse ehs_consultation Consult Institutional EHS for Pickup waste_container->ehs_consultation rinsate_collection Collect Rinsate as Hazardous Waste container_rinse->rinsate_collection rinsate_collection->ehs_consultation disposal Proper Disposal by Certified Vendor ehs_consultation->disposal

Caption: Step-by-step waste disposal workflow.

Section 8: Conclusion

The responsible use of this compound in a research setting is achievable through a combination of awareness, adherence to safety protocols, and the use of appropriate protective measures. This guide provides a framework for its safe handling; however, it is not a substitute for a compound-specific Safety Data Sheet. Researchers are urged to maintain a proactive approach to safety, continually reassess risks, and consult with their institution's EHS professionals to ensure a safe and productive research environment.

References

Methodological & Application

Application Notes & Protocols for 3-Fluoro-5-nitropyridin-2-ol in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Medicinal Chemistry

3-Fluoro-5-nitropyridin-2-ol is a highly activated heterocyclic building block of significant interest to researchers in drug discovery and development. Its unique electronic architecture, featuring a pyridine core, a potent nitro electron-withdrawing group, and a strategically positioned fluorine atom, makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions.

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to functionalize this core through robust SNAr chemistry allows for the rapid generation of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) for novel therapeutic agents. This guide provides a deep dive into the mechanistic principles, practical protocols, and expert insights for effectively utilizing this compound in your research endeavors.

A noteworthy structural feature is the tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms. While named as the "-ol," it is crucial for the researcher to recognize that the pyridin-2-one tautomer is often the predominant species. However, for the SNAr reactions discussed herein, the primary site of reactivity is the carbon-fluorine bond, which is largely unaffected by this tautomerism.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process. Unlike SN1 and SN2 reactions, it occurs on an aromatic ring and is facilitated by the presence of strong electron-withdrawing groups (EWGs).[1][2]

Causality of Reactivity in this compound:

  • Activation: The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack.[3] This effect is powerfully amplified by the nitro group (-NO2) at the C-5 position. The EWG reduces the electron density of the ring, making the carbon atoms more electrophilic.[4]

  • Stabilization of the Intermediate: The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the leaving group (the fluorine at C-3).[5][6] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The stability of this complex is the key to the reaction's success. In our substrate, the negative charge is delocalized across the aromatic system and is effectively stabilized by both the ring nitrogen and the nitro group through resonance.[2][7]

  • The Role of Fluorine: In SNAr reactions, the reactivity of halogens as leaving groups follows the trend F > Cl > Br > I.[8] This is contrary to the trend in SN1/SN2 reactions. The reason is that the highly electronegative fluorine atom strongly polarizes the C-F bond and provides a powerful inductive electron-withdrawing effect, which further activates the ring towards the initial nucleophilic attack and stabilizes the Meisenheimer complex.[9][10] Since the C-F bond is broken in the second, fast step (elimination), its high bond strength is less important than its activating effect on the rate-determining first step.[10]

The mechanism below illustrates the displacement of the fluoride at the C-3 position, which is ortho to the ring nitrogen and ortho to the activating nitro group.

Caption: The SNAr addition-elimination mechanism.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step protocols for reacting this compound with common classes of nucleophiles.

General Considerations & Best Practices
  • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred. They effectively solubilize reactants and stabilize charged intermediates without interfering with the nucleophile.

  • Base: A non-nucleophilic base is often required, especially when using neutral nucleophiles like amines or thiols, to deprotonate the nucleophile or scavenge the HF generated. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA). For less acidic nucleophiles like alcohols or some thiols, a stronger base like sodium hydride (NaH) may be necessary.

  • Temperature: Reactions are typically run between room temperature and 100 °C. The high activation of the substrate often allows for milder conditions compared to less activated aryl fluorides.

  • Moisture: While SNAr reactions are generally less sensitive to moisture than organometallic reactions, it is good practice to use dry solvents and an inert atmosphere (N₂ or Ar), particularly when using strong bases like NaH.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol details the reaction with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (R¹R²NH) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

  • Anhydrous DMF

  • Reaction vessel (e.g., round-bottom flask) with stir bar

  • Inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Setup: To the reaction vessel, add this compound and potassium carbonate.

  • Inerting: Seal the vessel and purge with an inert atmosphere for 5-10 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (typically 0.1 - 0.5 M concentration with respect to the substrate).

  • Nucleophile Addition: Add the amine nucleophile dropwise to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (start with 60-80 °C) and maintain with vigorous stirring.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours. The disappearance of the starting material indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: Reaction with Thiol Nucleophiles (S-Arylation)

Thiols are excellent nucleophiles for SNAr reactions.[11][12] This protocol uses NaH to generate the highly nucleophilic thiolate in situ.

Materials:

  • This compound (1.0 eq)

  • Thiol nucleophile (RSH) (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous THF or DMF

  • Reaction vessel with stir bar under an inert atmosphere

Step-by-Step Methodology:

  • Thiolate Formation: In a separate flask under an inert atmosphere, suspend NaH in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Activation: Add a solution of the thiol in THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed. Caution: Handle NaH and H₂ gas with extreme care.

  • Reaction Setup: In the main reaction vessel, dissolve this compound in anhydrous THF.

  • Addition: Transfer the freshly prepared thiolate solution to the solution of the substrate via cannula or syringe at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir. Monitor the reaction by TLC or LC-MS. These reactions are often rapid and may be complete within 1-4 hours.

  • Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up & Purification: Follow the extraction and purification steps outlined in Protocol 1.

Protocol 3: Reaction with Oxygen Nucleophiles (O-Arylation)

This protocol describes the formation of an aryl ether using an alcohol or phenol.

Materials:

  • This compound (1.0 eq)

  • Alcohol/Phenol nucleophile (ROH) (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion (1.2 eq)

  • Anhydrous DMF

  • Reaction vessel with stir bar under an inert atmosphere

Step-by-Step Methodology:

  • Alkoxide/Phenoxide Formation: In a flask under an inert atmosphere, dissolve the alcohol or phenol in anhydrous DMF. Cool to 0 °C.

  • Base Addition: Carefully add NaH portion-wise to the solution. Stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide/phenoxide.

  • Substrate Addition: Add a solution of this compound in DMF dropwise to the nucleophile solution at 0 °C.

  • Reaction: After addition, allow the reaction to warm to room temperature and then heat to 50-70 °C if necessary.

  • Monitoring, Work-up & Purification: Follow the monitoring, quenching, extraction, and purification steps as described in Protocol 2.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for SNAr reactions on activated fluoro-nitro-aromatic systems, which can be used as a starting point for optimization.[13][14]

Nucleophile ClassExample NucleophileBase (eq)SolventTemp (°C)Typical Time (h)
Primary Amine BenzylamineK₂CO₃ (2.0)DMF804 - 8
Secondary Amine MorpholineK₂CO₃ (2.0)MeCN602 - 6
Aniline 4-MethoxyanilineCs₂CO₃ (1.5)DMSO10012 - 18
Thiol ThiophenolNaH (1.2)THFRT1 - 3
Phenol PhenolK₂CO₃ (2.0)DMF906 - 12
Alcohol Sodium Methoxide(pre-formed)MeOHReflux2 - 4

Workflow and Troubleshooting

A systematic approach is key to successful synthesis. The workflow below outlines the critical stages of the process.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis A 1. Select Nucleophile, Base, and Solvent B 2. Assemble & Dry Glassware A->B C 3. Weigh Reagents & Prepare Solutions B->C D 4. Set up Inert Atmosphere C->D E 5. Combine Reagents (Note Temperature Control) D->E F 6. Heat & Stir E->F G 7. Monitor Progress (TLC / LC-MS) F->G H 8. Quench Reaction & Perform Extraction G->H I 9. Dry & Concentrate Organic Phase H->I J 10. Purify via Chromatography I->J K 11. Characterize Product (NMR, MS, etc.) J->K

Caption: General experimental workflow for SNAr reactions.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient activation (low temp).2. Base is too weak or degraded.3. Nucleophile is too weak/sterically hindered.4. Reagents are wet (esp. with NaH).1. Increase reaction temperature in 10-20 °C increments.2. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) or fresh base.3. Use a stronger base to fully deprotonate the nucleophile; increase reaction time.4. Use anhydrous solvents and fresh NaH.
Multiple Products/Side Reactions 1. Reaction temperature is too high.2. Competing reaction sites on the nucleophile.3. Degradation of starting material or product.1. Lower the reaction temperature.2. Use a protecting group strategy for the nucleophile.3. Run the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Product and starting material have similar polarity.2. Base or salt byproducts are co-eluting.1. Push the reaction to full conversion.2. Perform an aqueous wash (work-up) before concentrating the crude material. Try a different solvent system for chromatography.

Safety and Handling

  • This compound: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be treated as a potentially harmful chemical. Avoid inhalation of dust and skin contact.[15][16]

  • Solvents: DMF and DMSO are skin-penetrating. Always wear appropriate gloves. Work in a well-ventilated fume hood.

  • Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and use proper quenching procedures.

  • General: Always consult the Safety Data Sheet (SDS) for all reagents before use.[15][16][17]

References

Application Notes & Protocols: Strategic Use of 3-Fluoro-5-nitropyridin-2-OL in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Nitropyridines in Kinase Inhibitor Design

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Small molecule kinase inhibitors have revolutionized targeted therapy by blocking the ATP-binding site of specific kinases, thereby inhibiting downstream signaling cascades that drive cell proliferation and survival.[2] The design of potent and selective kinase inhibitors is a central focus of modern medicinal chemistry.

The 3-Fluoro-5-nitropyridin-2-ol scaffold is a highly valuable, albeit specialized, building block in this endeavor. Its chemical architecture is strategically designed for versatility and efficacy in drug synthesis. The pyridine core can serve as an effective hinge-binding motif, mimicking the adenine region of ATP to form crucial hydrogen bonds within the kinase active site.[3] The molecule's utility is significantly enhanced by its functional groups:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly activates the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[4] This facilitates the coupling of the pyridine core to other molecular fragments. Furthermore, the nitro group can be readily reduced to a primary amine, providing a versatile chemical handle for subsequent diversification and library synthesis.[5]

  • The Fluorine Atom (-F): Positioned at the 3-position, the fluorine atom acts as an excellent leaving group during SNAr reactions.[6] The incorporation of fluorine into the final inhibitor structure can also confer significant pharmacological advantages, such as increased metabolic stability, enhanced binding affinity through favorable electrostatic interactions, and improved membrane permeability.[7][8]

  • The Hydroxyl Group (-OH): The 2-hydroxyl group (in its pyridin-2-one tautomeric form) can act as a hydrogen bond donor or acceptor, contributing to target engagement. It also presents an additional site for chemical modification, if required.

This application note provides a comprehensive guide to the use of this compound in kinase inhibitor synthesis, detailing the underlying reaction mechanisms, providing robust experimental protocols, and illustrating the strategic workflow from a simple building block to a complex, biologically active molecule.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction leveraging the unique properties of this compound is the Nucleophilic Aromatic Substitution (SNAr). This is not a concerted SN2 reaction, but rather a two-step addition-elimination process.[4]

  • Nucleophilic Addition: A nucleophile, typically an amine from a partner fragment, attacks the electron-deficient carbon atom bearing the fluorine leaving group (C3). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][9] The stability of this intermediate is crucial and is significantly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge.

  • Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which is an effective leaving group in this context.[6] This step is typically rapid and irreversible.

Caption: The Addition-Elimination mechanism of SNAr.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 3-Amino-5-nitropyridin-2-ol Scaffold

This protocol details the core SNAr reaction between this compound and a primary or secondary amine. The choice of base and solvent is critical for reaction success.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (R¹R²NH) (1.1-1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv)

  • Anhydrous solvent: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon atmosphere setup

  • TLC plates, ethyl acetate, hexanes, brine solution, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF) to a concentration of approximately 0.1-0.2 M.

  • Add the amine nucleophile (1.1 equiv) to the solution, followed by the dropwise addition of the base (e.g., DIPEA, 1.5 equiv).

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water or brine and extract with ethyl acetate (3 x volume of the reaction solvent).

  • Combine the organic layers, wash with brine (2 x volume), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[9]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted 3-amino-5-nitropyridin-2-ol.

Causality Behind Choices:

  • Anhydrous Solvent: Polar aprotic solvents like DMF or DMSO are used because they effectively solvate the reactants but do not interfere with the nucleophile, accelerating the SNAr reaction.

  • Base: A non-nucleophilic organic base like DIPEA or TEA is required to neutralize the HF that is generated in situ, driving the reaction to completion.

  • Temperature: Heating is necessary to overcome the activation energy barrier for the initial nucleophilic attack, especially for less reactive amines.

Protocol 2: Reduction of the Nitro Group

The nitro group of the product from Protocol 1 is reduced to a primary amine, which serves as a key point for further functionalization.

Materials:

  • N-Substituted 3-amino-5-nitropyridin-2-ol (1.0 equiv)

  • Reducing agent: Iron powder (Fe), Tin(II) chloride (SnCl₂), or Palladium on carbon (Pd/C) with hydrogen gas (H₂)

  • Solvent: Ethanol (EtOH), Ethyl acetate (EtOAc), or Acetic acid (AcOH)

  • Ammonium chloride (NH₄Cl) solution (for Fe reduction)

Procedure (Using Iron Powder):

  • Dissolve the nitro-compound in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Add iron powder (3-5 equiv) and ammonium chloride (1.5 equiv).

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the desired diamine product.

Synthetic Workflow for Kinase Inhibitor Development

The true power of this compound lies in its role within a multi-step synthetic strategy. The initial SNAr product is an intermediate that can be elaborated into a final, complex kinase inhibitor. A common strategy involves an amide bond formation following the nitro group reduction.

Workflow start This compound snar Protocol 1: SₙAr Reaction (Base, Solvent, Heat) start->snar amine1 Fragment 1 (R¹-NH₂) amine1->snar intermediate1 Intermediate A (N-Substituted Pyridine) snar->intermediate1 reduction Protocol 2: Nitro Reduction (e.g., Fe/NH₄Cl) intermediate1->reduction intermediate2 Intermediate B (Versatile Diamine) reduction->intermediate2 coupling Amide Coupling (e.g., HATU, EDCI) intermediate2->coupling fragment2 Fragment 2 (R²-COOH) fragment2->coupling final_product Final Kinase Inhibitor coupling->final_product

Caption: General synthetic workflow for kinase inhibitor synthesis.

Data Presentation: Reactivity with Amine Nucleophiles

The efficiency of the SNAr reaction is highly dependent on the nucleophilicity of the amine. Below is a summary of typical reaction conditions and expected outcomes.

Nucleophile ClassExampleRelative ReactivityTypical ConditionsExpected Yield
Aliphatic Primary Amines CyclopropylamineHigh60-80 °C, 2-4 hGood to Excellent
Aliphatic Secondary Amines MorpholineVery HighRT to 60 °C, 1-3 hExcellent
Anilines (Aromatic Amines) 4-MethoxyanilineModerate80-120 °C, 6-12 hModerate to Good
Electron-Deficient Anilines 4-NitroanilineLow>120 °C, >12 hPoor to Moderate

Table based on general principles of SNAr on activated halopyridines.[9]

Context: Targeting Kinase Signaling Pathways

Kinase inhibitors developed from this scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the entire signaling cascade.

Kinase_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds p_rtk Phosphorylated RTK (Active) rtk->p_rtk blocked Blocked atp ATP atp->rtk Phosphorylates atp->blocked X inhibitor Kinase Inhibitor (Synthesized Molecule) inhibitor->rtk Binds to ATP Pocket downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) p_rtk->downstream Activates response Cellular Response (Proliferation, Survival) downstream->response

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its unique electronic properties facilitate a robust and predictable nucleophilic aromatic substitution, allowing for the efficient coupling of a key pyridine scaffold to a wide variety of molecular fragments. The ability to subsequently reduce the nitro group provides a secondary handle for diversification, enabling the rapid exploration of structure-activity relationships (SAR). By understanding the underlying mechanisms and employing the protocols detailed herein, researchers can effectively integrate this reagent into their drug discovery programs to generate potent and selective modulators of kinase activity.

References

Application Notes & Protocols: Strategic Derivatization of 3-Fluoro-5-nitropyridin-2-ol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluoro-5-nitropyridin-2-ol scaffold is a highly versatile and valuable building block in modern medicinal chemistry. Its unique electronic architecture, characterized by an electron-deficient pyridine ring and multiple distinct reactive sites, allows for controlled, regioselective derivatization to generate diverse libraries of complex molecules. The presence of a nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom at the C3 position serves as an excellent leaving group.[1][2][3] Concurrently, the C2-hydroxyl group (existing in tautomeric equilibrium with the pyridone form) and the C5-nitro group offer orthogonal handles for further chemical modification, including O-alkylation and reduction to a nucleophilic amino group, respectively. This guide provides a detailed exploration of these derivatization strategies, complete with field-tested protocols and an explanation of the chemical principles that underpin them, empowering researchers in drug discovery to leverage this powerful scaffold effectively.

Core Reactivity and Strategic Considerations

The synthetic utility of this compound is governed by the interplay of its three key functional groups. Understanding their electronic influence is paramount to designing successful synthetic campaigns.

  • C3-Fluorine (SNAr Hotspot): The strong electron-withdrawing effect of the nitro group at the C5 position (para) significantly lowers the electron density of the pyridine ring, making it highly susceptible to attack by nucleophiles.[1][2] This effect is most pronounced at the C3 position (ortho to the C2-OH, meta to the NO2), where the fluorine atom resides. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized Meisenheimer intermediate.[4] The high electronegativity of fluorine enhances the electrophilicity of the attached carbon, accelerating this key step and making it a surprisingly effective leaving group in this context.[4]

  • C2-Hydroxyl (Nucleophilic Handle): The hydroxyl group exists in tautomeric equilibrium with its 2-pyridone form. This ambident nucleophile can undergo derivatization on either the oxygen or the nitrogen atom. O-alkylation is a common strategy to introduce ether linkages, a prevalent motif in bioactive molecules. The regioselectivity of this reaction (O- vs. N-alkylation) can be influenced by the choice of base, solvent, and alkylating agent.[5]

  • C5-Nitro Group (Latent Amine): Beyond its role as a powerful activating group, the nitro moiety is a synthetic precursor to an aniline-like amino group.[6] Its reduction represents a critical strategic step, fundamentally altering the electronic character of the scaffold from electron-poor to electron-rich and introducing a versatile primary amine for a host of subsequent coupling reactions (e.g., amidation, sulfonylation).

The following diagram illustrates the primary derivatization pathways available from the core scaffold.

G cluster_start Starting Scaffold cluster_products Resulting Scaffolds SM This compound SNAr Strategy A: Nucleophilic Aromatic Substitution (SNAr) at C3 SM->SNAr  Nu:⁻ (R₂NH, RSH, ROH) OAlk Strategy B: O-Alkylation at C2 SM->OAlk  R-X, Base NitroRed Strategy C: Nitro Reduction at C5 SM->NitroRed  Reducing Agent  (Fe/HCl, SnCl₂, H₂/Pd-C) Prod_SNAr C3-Substituted (Amine, Thiol, Ether) SNAr->Prod_SNAr Prod_OAlk C2-O-Alkyl Ether OAlk->Prod_OAlk Prod_NitroRed C5-Amino Derivative NitroRed->Prod_NitroRed

References

Application Note: A Scalable, High-Purity Synthesis of 3-Fluoro-5-nitropyridin-2-ol for Preclinical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Fluoro-5-nitropyridin-2-ol in Drug Discovery

The pyridine ring is a privileged structural motif in drug design, appearing in a significant percentage of FDA-approved N-heterocyclic drugs.[1] Among pyridine derivatives, functionalized nitropyridines serve as versatile precursors for a vast array of more complex, biologically active molecules.[1] Specifically, this compound (CAS No. 1033202-14-0) has emerged as a key intermediate. The strategic placement of the fluoro, nitro, and hydroxyl groups provides orthogonal chemical handles for subsequent derivatization, enabling chemists to explore diverse chemical space in lead optimization campaigns.

The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group is readily reduced to an amine, opening pathways for amide bond formation, sulfonylation, and other critical transformations. The pyridinol moiety offers its own set of synthetic possibilities. Given its importance, access to a reliable and scalable synthesis of this intermediate is a prerequisite for any research program that relies on it. This application note details such a process, optimized for producing preclinical quantities of this compound with the requisite high purity.

Synthetic Strategy: Electrophilic Nitration

The most direct and scalable approach for this synthesis is the electrophilic nitration of a commercially available, fluorinated pyridine precursor. Our protocol employs the nitration of 5-Fluoro-2-hydroxypyridine using a classical mixed-acid system (concentrated sulfuric and fuming nitric acid). This method is effective due to the strong activation of the nitronium ion (NO₂⁺) electrophile by the superacidic medium, which is necessary to overcome the inherent electron deficiency of the pyridine ring.

Synthesis_Pathway A 5-Fluoro-2-hydroxypyridine R Conc. H₂SO₄ Fuming HNO₃ 0°C to 25°C A->R B This compound R->B

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Supplier Note
5-Fluoro-2-hydroxypyridine51173-04-7C₅H₄FNO113.09Purity ≥98%
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08Reagent Grade
Fuming Nitric Acid (≥90%)7697-37-2HNO₃63.01Use with extreme caution
Deionized Water7732-18-5H₂O18.02For work-up
Ethyl Acetate141-78-6C₄H₈O₂88.11HPLC Grade for extraction
Hexanes110-54-3C₆H₁₄86.18HPLC Grade for chromatography
Equipment
EquipmentSpecification/Purpose
Jacketed Glass Reactor10 L capacity, with overhead mechanical stirrer
Temperature ProbeTeflon-coated, for monitoring internal reaction temperature
Chiller/Heater CirculatorTo control the reactor jacket temperature
Addition Funnel1 L, pressure-equalizing, for controlled reagent addition
Buchner Funnel & FlaskFor vacuum filtration of the product
Rotary EvaporatorFor solvent removal under reduced pressure
Flash Chromatography SystemFor final purification
Standard Laboratory GlasswareBeakers, flasks, graduated cylinders
Personal Protective EquipmentSafety goggles, face shield, acid-resistant gloves, lab coat

Detailed Scale-Up Synthesis Protocol

This protocol is optimized for a 100 g scale synthesis.

Step 1: Reaction Vessel Preparation and Cooling
  • Assemble the 10 L jacketed reactor system in a well-ventilated fume hood. Ensure all joints are properly sealed.

  • Begin circulating coolant through the reactor jacket, setting the target temperature to 0°C.

  • Charge the reactor with 1 L of concentrated sulfuric acid (98%). Begin gentle stirring (approx. 150 RPM).

    • Rationale: Pre-cooling the sulfuric acid is crucial to dissipate the heat generated upon the subsequent addition of nitric acid and the starting material, preventing runaway reactions and minimizing side-product formation.

Step 2: Formation of the Nitrating Mixture
  • Slowly add 500 mL of fuming nitric acid (≥90%) to the stirred sulfuric acid via the addition funnel over a period of 30-45 minutes.

  • Maintain the internal temperature below 10°C throughout the addition.

    • Rationale: This exothermic reaction forms the powerful electrophile, the nitronium ion (NO₂⁺). Slow, controlled addition is a critical safety measure to manage the exotherm and prevent the formation of excess nitrogen oxides.

Step 3: Substrate Addition
  • Once the nitrating mixture is homogeneous and the temperature is stable at 0-5°C, begin the portion-wise addition of 5-Fluoro-2-hydroxypyridine (100 g).

  • Add the solid in small portions (approx. 5 g each) over 1.5-2 hours.

  • Carefully monitor the internal temperature, ensuring it does not exceed 15°C.

    • Rationale: The nitration of the pyridine ring is highly exothermic. Portion-wise addition is essential for thermal management on a larger scale. Maintaining a low temperature minimizes the risk of over-nitration or degradation of the starting material and product.[2]

Step 4: Reaction and Monitoring
  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C).

  • Stir the mixture for an additional 4-6 hours at this temperature.

  • Monitor the reaction progress by taking small aliquots, quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC or HPLC until the starting material is consumed.

    • Rationale: Warming to room temperature provides the necessary activation energy to drive the reaction to completion. Reaction monitoring is key to process optimization, preventing unnecessarily long reaction times which could lead to impurity formation.[2]

Step 5: Product Isolation via Quenching and Filtration
  • In a separate large vessel (e.g., a 50 L beaker), prepare a slurry of crushed ice and deionized water (approx. 5 kg of ice in 5 L of water).

  • Very slowly and carefully, pour the reaction mixture onto the stirred ice slurry. This should be done over at least 1 hour.

  • A yellow solid will precipitate out of the solution.

  • Stir the resulting slurry for 30 minutes in the ice bath to ensure complete precipitation.

  • Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 1 L) until the filtrate is neutral (pH ~7).

  • Dry the crude solid under vacuum at 40°C overnight.

    • Rationale: Quenching the reaction on ice is a critical step that serves two purposes: it safely neutralizes the highly corrosive acid mixture and precipitates the organic product, which is poorly soluble in the aqueous medium.[2][3] Thorough washing is necessary to remove residual acids.

Step 6: Purification
  • The crude product can be purified by flash column chromatography.

  • Prepare a silica gel column and equilibrate with a hexane/ethyl acetate solvent system (e.g., starting with 9:1 hexane:ethyl acetate).

  • Dissolve the crude solid in a minimal amount of ethyl acetate and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC/HPLC analysis) and remove the solvent under reduced pressure using a rotary evaporator.

  • The final product, this compound, should be obtained as a light yellow solid.[2]

    • Rationale: For preclinical studies, exceptionally high purity is non-negotiable. While recrystallization may be an option, flash chromatography provides a more robust method for removing closely related impurities, ensuring a final product purity of >98%.[3]

Quality Control and Characterization

A rigorous quality control (QC) process is essential to validate the identity and purity of the synthesized compound.

QC_Workflow cluster_0 Input cluster_1 Process cluster_2 Output A Starting Material QC (Purity, Identity) B In-Process Control (TLC/HPLC Monitoring) A->B C Crude Product Analysis B->C D Final Product QC C->D E Certificate of Analysis (CoA) Generation D->E Meets Spec.

Caption: Workflow for quality control in the synthesis of this compound.

Expected Yield and Purity
ParameterExpected Result
Appearance Light yellow solid
Yield 65-75%
Purity (HPLC) ≥98.5%
Melting Point Approx. 145-149°C
Analytical Characterization
AnalysisExpected Data
¹H NMR Spectra consistent with the structure
¹³C NMR Spectra consistent with the structure
Mass Spec (ESI-) [M-H]⁻ at m/z ≈ 157.0
Molecular Formula C₅H₃FN₂O₃
Molecular Weight 158.09 g/mol [4]

Critical Safety Precautions

Handling nitropyridine derivatives and strong acids requires strict adherence to safety protocols.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, an acid-resistant lab coat, and heavy-duty nitrile or neoprene gloves.[7][8][9]

  • Ventilation: All steps of this synthesis must be performed in a certified, high-performance chemical fume hood to avoid inhalation of corrosive vapors and nitrogen oxides.[6][7]

  • Handling Strong Acids: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care, always adding acid to water (or in this case, nitric acid to sulfuric acid) slowly. Have appropriate spill kits (e.g., sodium bicarbonate for neutralization) readily available.

  • Product Hazards: Nitropyridine compounds should be handled as potentially toxic and irritant. Avoid creating dust.[5][7] Avoid contact with skin and eyes.[8]

  • Emergency Procedures: Ensure that an eyewash station and safety shower are immediately accessible.[9] In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7][8] Seek immediate medical attention for any significant exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic aqueous waste must be neutralized before disposal. Organic waste containing the product and solvents should be collected in a designated chlorinated waste container.[8]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Loss during work-up- Insufficiently strong nitrating conditions- Extend reaction time and monitor by HPLC.- Ensure complete precipitation by adding more ice or allowing more time before filtration.- Use fresh, high-concentration fuming nitric acid.
Presence of Impurities (e.g., dinitro-species) - Reaction temperature was too high.- Reaction time was excessively long.- Maintain strict temperature control (<15°C) during substrate addition.[2]- Monitor the reaction closely and stop it once the starting material is consumed.
Product is Dark/Oily - Residual acid- Degradation due to high temperature- Ensure thorough washing of the crude product with cold water.- Re-purify via column chromatography.

References

Application Note: The Strategic Use of 3-Fluoro-5-nitropyridin-2-OL in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality starting points for novel therapeutics, particularly for challenging biological targets.[1][2] This approach relies on screening libraries of small, low-molecular-weight compounds to identify weak but highly efficient binders, which then serve as foundations for rational drug design.[3][4] This application note provides a detailed guide on the strategic use of 3-Fluoro-5-nitropyridin-2-OL, a representative fluorinated fragment, within an FBDD workflow. We will explore the unique advantages conferred by its structural motifs, provide detailed protocols for its application in primary screening and hit validation, and outline a strategic framework for its evolution into a potent lead compound.

The Fragment Profile: Why this compound?

The selection of fragments for a screening library is a critical first step in any FBDD campaign.[5] Ideal fragments adhere to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3) and offer vectors for synthetic elaboration.[4] this compound is an exemplary fragment that embodies these principles and provides distinct advantages for modern screening paradigms.

Physicochemical Properties

The compound's properties make it an ideal candidate for fragment screening, ensuring solubility and minimizing non-specific interactions.

PropertyValueSource/Method
CAS Number 1033202-14-0[6][7][8]
Molecular Formula C₅H₃FN₂O₃[7][9]
Molecular Weight 158.09 g/mol [9]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4 (N, O from NO₂, O from OH)Calculated
cLogP ~0.5 - 1.0Calculated
Purity >98%[7]
Strategic Molecular Features

The true power of this fragment lies in the synergistic contribution of its functional groups, which provide both a versatile screening tool and a blueprint for optimization.

  • ¹⁹F Atom as a Biophysical Probe: The fluorine atom is not naturally present in biological systems, making ¹⁹F NMR spectroscopy an exceptionally sensitive and background-free method for detecting binding.[10] It allows for rapid, ligand-observed screening without the need for protein labeling. Furthermore, fluorine's high electronegativity can modulate the pKa of adjacent groups and form key interactions (e.g., hydrogen bonds, orthogonal multipolar interactions) with the target protein, potentially enhancing binding affinity.[11][12][13]

  • Pyridinol Scaffold: The 2-hydroxypyridine core is a versatile pharmacophore capable of acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the ring nitrogen and oxygen atoms). Its aromaticity allows for potential π-stacking interactions within a binding pocket.

  • Electron-Withdrawing Nitro Group: The nitro group significantly influences the electronic properties of the pyridine ring, enhancing its potential for specific polar interactions and modulating the acidity of the hydroxyl group.

  • "Poised" for Elaboration: The fragment is chemically "poised," meaning it possesses functional groups that serve as convenient handles for synthetic chemistry.[5] The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), and the nitro group can be reduced to an amine, providing two distinct vectors for fragment "growing" or "linking" strategies.[14]

The FBDD Workflow with this compound

The journey from fragment identification to a lead candidate is a multi-step process requiring rigorous biophysical validation and structure-guided chemistry.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit ID cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library Prep (incl. This compound) Screen Primary Screening (e.g., ¹⁹F NMR, SPR) Lib->Screen Assay-ready plates HitID Hit Identification (Weak Binders) Screen->HitID Binding signals Ortho Orthogonal Validation (e.g., Thermal Shift, ITC) HitID->Ortho Prioritized Hits Affinity Affinity Determination (Kᴅ) (e.g., SPR Titration) Ortho->Affinity Structure Structural Biology (X-ray Crystallography) Affinity->Structure SBDD Structure-Based Design (Fragment Growing/Linking) Structure->SBDD Binding Mode Data Chem Medicinal Chemistry (Synthesis of Analogs) SBDD->Chem Lead Potent Lead Compound (Improved Affinity & Properties) Chem->Lead Lead->Screen Iterative Screening

Caption: Integrated FBDD workflow from initial screening to lead optimization.

Detailed Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating best practices for FBDD.

Protocol 1: Primary Screening via ¹⁹F NMR Spectroscopy

This ligand-observed method is ideal for fluorinated fragments, offering high throughput and sensitivity for detecting weak binding events.[10]

  • Objective: To identify fragments that bind to the target protein by observing changes in the ¹⁹F NMR signal of the fragment.

  • Principle: Upon binding to a large protein, the ¹⁹F resonance of the fragment will broaden due to an increase in the transverse relaxation rate (T₂). This line broadening is a direct indicator of a binding event.

  • Materials:

    • This compound (and other fluorinated fragments)

    • Target protein (≥95% purity), 10-50 µM in NMR buffer

    • NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, 99.9% D₂O)

    • DMSO-d₆

    • NMR tubes

  • Equipment:

    • NMR Spectrometer (≥400 MHz) equipped with a fluorine-observe probe

    • Autosampler (for high-throughput screening)

  • Method:

    • Fragment Stock Preparation: Prepare a 100 mM stock solution of this compound in DMSO-d₆.

    • Sample Preparation:

      • Reference Sample: In an NMR tube, add the fragment stock to the NMR buffer to a final concentration of 200 µM. The final DMSO-d₆ concentration should be ≤1%.

      • Protein Sample: In a separate NMR tube, add the fragment stock to the protein solution (10-50 µM) to a final fragment concentration of 200 µM. Ensure identical buffer and DMSO-d₆ concentrations as the reference.

    • NMR Acquisition:

      • Acquire a simple 1D ¹⁹F spectrum for both the reference and protein samples. Typical acquisition time is 1-5 minutes per sample.

    • Data Analysis:

      • Compare the ¹⁹F spectrum of the fragment in the presence of the protein to the reference spectrum.

      • Hit Criteria: A significant reduction in peak intensity and/or an increase in line width of the ¹⁹F signal in the protein sample indicates binding.

  • Scientist's Note (Trustworthiness): The use of a reference sample containing only the fragment is critical. It serves as a negative control to ensure that any observed signal change is protein-dependent and not an artifact of sample conditions. Running a parallel screen against a non-relevant protein (e.g., BSA) can further validate the specificity of the binding interaction.

Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time kinetic and affinity data, making it an excellent orthogonal method for validating NMR hits and quantifying binding strength.[15][16][17]

  • Objective: To confirm the binding of this compound to the immobilized target and determine its dissociation constant (Kᴅ).

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip as the fragment (analyte) flows over and binds to the immobilized protein (ligand). The magnitude of the response is proportional to the bound mass.[18]

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor Chip (e.g., CM5, for amine coupling)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Target protein (for immobilization)

    • This compound

    • SPR Running Buffer (e.g., HBS-EP+, pH 7.4)

    • DMSO

  • Equipment:

    • SPR system

    • Micro-volume liquid handling system

  • Method:

    • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry according to the manufacturer's protocol. Aim for an immobilization level that will yield a theoretical Rₘₐₓ of ~50 RU for the fragment. A reference flow cell should be prepared by performing the activation and blocking steps without protein.

    • Analyte Preparation (Titration): Prepare a two-fold serial dilution of this compound in running buffer, starting from a high concentration (e.g., 1 mM) down to ~1 µM. Ensure the DMSO concentration is precisely matched across all samples and the running buffer (typically 1-2%).

    • Binding Analysis:

      • Inject the serial dilutions of the fragment over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include several buffer-only (blank) injections for double referencing.

      • Allow sufficient time for association and dissociation phases (e.g., 60s association, 120s dissociation).

    • Data Analysis:

      • Subtract the reference flow cell data and the blank injection data from the active flow cell data.

      • Plot the steady-state response units (RU) against the fragment concentration.

      • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (Kᴅ).

  • Scientist's Note (Expertise): Because fragments have weak affinities and low molecular weights, a high-quality protein surface and precise DMSO matching are paramount to obtaining reliable data.[17][19] If the binding kinetics are very fast (i.e., square-shaped sensorgrams), a steady-state analysis is more reliable than a kinetic fit.

Protocol 3: Structural Characterization by X-ray Crystallography

Determining the high-resolution crystal structure of the protein-fragment complex is the ultimate validation and provides the essential blueprint for rational, structure-based drug design.[20][21][22]

  • Objective: To visualize the precise binding mode of this compound in the target's binding site.

  • Principle: Protein crystals are soaked in a solution containing the fragment. If the fragment binds, its electron density will be observable in the diffraction data, allowing for atomic-level modeling of the interaction.

  • Method:

    • Crystal Preparation: Grow high-quality crystals of the target protein that diffract to a suitable resolution (<2.5 Å).[20]

    • Fragment Soaking: Prepare a solution of this compound (e.g., 10 mM) in a cryo-protectant solution compatible with the protein crystals. Transfer a protein crystal into this soaking solution for a defined period (ranging from minutes to hours).

    • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[20]

    • Structure Solution and Refinement: Solve the structure using molecular replacement with the apo-protein structure as a model. Carefully analyze the resulting electron density maps for evidence of the bound fragment.

    • Binding Mode Analysis: If clear density is observed, model the fragment into the density and refine the structure. Analyze the specific hydrogen bonds, hydrophobic interactions, and other contacts between the fragment and the protein residues.

  • Scientist's Note (Causality): The soaking concentration and time are critical variables that must be optimized. Too high a concentration or too long a soak can damage the crystal lattice. It is often necessary to screen a range of conditions. The resulting structural data is invaluable, as it transforms the hit-to-lead process from guesswork to a rational design cycle.[23]

Strategic Hit-to-Lead Optimization

With a validated hit and a high-resolution structure, the low-affinity fragment can be evolved into a high-potency lead.[24] The "poised" nature of this compound provides clear paths for this evolution.[5][14]

H2L_Strategies Start This compound (Kᴅ ~ 500 µM) Grow Add functionality to explore adjacent pocket Start->Grow Merge Combine with another fragment binding nearby Link Link to a second fragment in a distinct pocket

Caption: Key strategies for hit-to-lead optimization starting from a fragment hit.

  • Fragment Growing: This is the most common strategy.[14][25] Based on the crystal structure, if the fluorine atom points towards an unexplored pocket, chemists can synthesize analogs where the fluorine is replaced (via SNAr) with a larger chemical group designed to form new, favorable interactions. This iterative process can rapidly build affinity.

  • Fragment Linking/Merging: If a second, independent fragment is found to bind nearby, the two can be either merged into a single, overlapping scaffold or linked together with an appropriate chemical linker to create a molecule that binds with significantly higher, synergistic affinity.[14][25]

Conclusion

This compound serves as an outstanding model for a modern, multi-purpose fragment. Its inherent physicochemical properties make it suitable for screening, while its fluorine atom provides a powerful biophysical handle for ¹⁹F NMR, one of the most robust FBDD screening techniques. Crucially, its "poised" chemical nature provides medicinal chemists with clear, actionable vectors for structure-guided optimization. By integrating this type of smart fragment into a rigorous workflow of biophysical screening, validation, and structural biology, research teams can significantly enhance the efficiency and success rate of their drug discovery campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-5-nitropyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.

I. Overview of the Synthesis

The synthesis of this compound is a critical process, as this compound serves as a key building block in the development of various pharmaceutical agents. The primary and most documented method for its preparation involves the nitration of a fluorinated pyridine precursor.[1] Typically, 3-fluoro-2-hydroxypyridine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid.[1]

The reaction is an electrophilic aromatic substitution, where the nitro group (NO₂) is introduced onto the pyridine ring. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, this reaction can be challenging and often requires harsh conditions.[2] The hydroxyl and fluoro groups on the pyridine ring influence the regioselectivity of the nitration.

Below is a general reaction scheme for the synthesis:

Synthesis_of_3_Fluoro_5_nitropyridin_2_ol reactant1 3-Fluoro-2-hydroxypyridine product This compound reactant1->product Nitration reactant2 HNO₃ / H₂SO₄ reactant2->product

Caption: General reaction scheme for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of this compound.

Q1: What is the most common starting material for this synthesis?

The most common and direct precursor is 3-fluoro-2-hydroxypyridine. This starting material allows for a direct nitration to achieve the desired product.

Q2: Why is my yield of this compound consistently low?

Low yields in this synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: The nitration of pyridine and its derivatives is often less efficient than that of benzene due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack.[2] Harsh reaction conditions, such as high temperatures, are often necessary but can also lead to degradation of the starting material and product.[2]

  • Side Reactions: Over-nitration or nitration at different positions on the pyridine ring can lead to a mixture of products, thus reducing the yield of the desired isomer.[1] Oxidative degradation of the starting material by the strong nitrating agents is also a possibility.[3]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Product Loss During Workup: The product is slightly soluble in water.[4] Significant loss can occur during the aqueous workup and extraction phases if not performed carefully.

Q3: I am observing the formation of multiple products. How can I improve the regioselectivity of the nitration?

Improving regioselectivity is key to a successful synthesis. Here are some strategies:

  • Controlling Temperature: The temperature of the reaction is a critical parameter.[1] Typically, the reaction is initiated at a low temperature (e.g., in an ice bath) and then allowed to warm up gradually.[1] This controlled temperature profile can help favor the formation of the desired 5-nitro isomer.

  • Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is common, other nitrating agents can be explored. For instance, dinitrogen pentoxide (N₂O₅) in an organic solvent can sometimes offer better regioselectivity and milder reaction conditions.[5]

  • Protecting Groups: In some cases, using a protecting group strategy can direct the nitration to the desired position. However, this adds extra steps to the synthesis (protection and deprotection).

Q4: What is the best method for purifying the final product?

After the reaction is complete, the crude product is typically precipitated, filtered, and dried.[1] For further purification to achieve high purity (e.g., >98%), the following methods are effective:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and should be determined experimentally.

  • Column Chromatography: For separating the desired product from isomers and other impurities, silica gel column chromatography can be employed.[6]

Q5: Are there any safety precautions I should be aware of?

Yes, this synthesis involves hazardous materials and requires strict safety protocols:

  • Corrosive and Oxidizing Acids: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The nitration reaction is often exothermic. Proper temperature control and slow, careful addition of reagents are essential to prevent a runaway reaction.

  • Product Hazards: 3-Fluoro-5-nitropyridine, a related compound, is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[7] Assume this compound has similar hazards and handle it with care.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues during the synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., old nitric acid). 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use fresh, high-quality reagents. 2. Gradually and carefully increase the reaction temperature while monitoring for product formation. 3. Extend the reaction time and monitor progress by TLC or HPLC.
Formation of Multiple Isomers 1. Reaction temperature is too high. 2. Incorrect ratio of nitrating agents.1. Maintain a lower reaction temperature, especially during the initial addition of reagents.[1] 2. Optimize the ratio of nitric acid to sulfuric acid. A study on a similar nitration found a 1:2 ratio of substrate to KNO₃ (as the nitrate source) to be optimal.[8]
Product Decomposition (Dark-colored reaction mixture) 1. Excessive heating. 2. Presence of impurities in the starting material.1. Ensure precise temperature control throughout the reaction. 2. Purify the starting material before use.
Difficulty in Isolating the Product 1. Product is partially soluble in the workup solvent. 2. Inefficient extraction.1. Minimize the amount of water used during workup. Consider back-extracting the aqueous layer with a suitable organic solvent. 2. Perform multiple extractions with an appropriate organic solvent like ethyl acetate.[6]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_temp Review Temperature Control check_reagents->check_temp optimize_nitrating_agent Optimize Nitrating Agent check_reagents->optimize_nitrating_agent Reagents OK check_time Verify Reaction Time check_temp->check_time optimize_temp_profile Optimize Temperature Profile check_temp->optimize_temp_profile Temp Fluctuations check_workup Analyze Workup and Purification check_time->check_workup monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_time->monitor_reaction Incomplete Reaction modify_extraction Modify Extraction/Purification check_workup->modify_extraction Product Loss optimize_nitrating_agent->check_temp optimize_temp_profile->check_time monitor_reaction->check_workup success Improved Yield and Purity modify_extraction->success

Caption: A systematic workflow for troubleshooting common synthesis issues.

IV. Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from available literature.

Materials:

  • 3-Fluoro-2-hydroxypyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Starting Material: Slowly add 3-fluoro-2-hydroxypyridine to the cold sulfuric acid with continuous stirring. Ensure the temperature does not rise significantly during this addition.

  • Nitration: Once the starting material is completely dissolved, begin the dropwise addition of fuming nitric acid through the dropping funnel. Maintain the temperature of the reaction mixture between 0-10 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The optimal temperature and time should be determined by monitoring the reaction progress via TLC or HPLC. A gradual increase in temperature may be required.[1]

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Workup:

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Be cautious as this will generate CO₂ gas.

    • Extract the aqueous mixture multiple times with ethyl acetate.[6]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography to obtain pure this compound.[6]

V. References

  • ChemicalBook. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine synthesis. Retrieved from --INVALID-LINK--

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from --INVALID-LINK--

  • Pearson. (2024, September 23). EAS Reactions of Pyridine: Videos & Practice Problems. Retrieved from --INVALID-LINK--

  • The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. (n.d.). Retrieved from --INVALID-LINK--

  • Filo. (2025, August 26). Discuss the chemistry of pyridine under nitration. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from --INVALID-LINK--

  • Parchem. (n.d.). 5-Fluoro-3-nitropyridin-2-ol (Cas 136888-20-5). Retrieved from --INVALID-LINK--

  • United States Biological. (n.d.). 436554 5-Fluoro-3-nitropyridin-2-ol CAS: 136888-20-5. Retrieved from --INVALID-LINK--

  • This compound, min 98%, 1 gram. (n.d.). Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How is 3-Fluoro-2-nitropyridine prepared?. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Fluoro-2-nitropyridine synthesis. Retrieved from --INVALID-LINK--

  • Sunway Pharm Ltd. (n.d.). 3-Fluoro-2-hydroxy-5-nitropyridine. Retrieved from --INVALID-LINK--

  • PMC - NIH. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from --INVALID-LINK--

  • ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Retrieved from --INVALID-LINK--

  • Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from --INVALID-LINK--

  • JKPK (Jurnal Kimia dan Pendidikan Kimia). (n.d.). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Fluoro-5-nitropyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023, December 30). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Retrieved from --INVALID-LINK--

  • Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). (2018, September 21). Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone. Retrieved from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from --INVALID-LINK--

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2025, August 6). Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives. Retrieved from --INVALID-LINK--

References

Common side products in the synthesis of 3-Fluoro-5-nitropyridin-2-OL and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Fluoro-5-nitropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your synthetic outcomes.

I. Synthesis Overview: The Nitration of 3-Fluoro-2-hydroxypyridine

The most common and direct route to this compound is through the electrophilic nitration of 3-fluoro-2-hydroxypyridine. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺).

Synthesis_Pathway Starting_Material 3-Fluoro-2-hydroxypyridine Reagents HNO₃ / H₂SO₄ Starting_Material->Reagents Nitration Intermediate Arenium Ion Intermediate Reagents->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation

Figure 1: General synthesis pathway for this compound.

While the reaction appears straightforward, the directing effects of the fluorine and hydroxyl substituents on the pyridine ring, coupled with the harsh reaction conditions, can lead to the formation of several side products. Understanding and mitigating the formation of these impurities is critical for obtaining a high-purity final product.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect during the synthesis of this compound?

A1: During the nitration of 3-fluoro-2-hydroxypyridine, you are likely to encounter three main classes of side products:

  • Unreacted Starting Material: Incomplete nitration will leave residual 3-fluoro-2-hydroxypyridine in your crude product.

  • Regioisomers: Due to the directing effects of the substituents, the nitro group may add to positions other than the desired C5. The most probable regioisomer is 3-Fluoro-2-hydroxy-5-nitropyridine .

  • Over-nitration Products: Under harsh conditions, a second nitro group can be introduced, leading to dinitro- a dinitro-pyridinol species such as 3-Fluoro-2-hydroxy-3,5-dinitropyridine .[1]

Q2: Why do regioisomers form, and which ones are most likely?

A2: Regioisomer formation is governed by the directing effects of the existing substituents on the pyridine ring.

  • The hydroxyl group (-OH) at C2 is an activating ortho, para-director.

  • The fluorine atom (-F) at C3 is a deactivating ortho, para-director.

The interplay of these effects means that the incoming electrophile (NO₂⁺) will be directed to the positions ortho and para to the hydroxyl group (C3 and C5) and ortho and para to the fluorine atom (C2, C4, and C6). The desired product is the C5-nitrated isomer. However, nitration at other activated positions can occur, leading to a mixture of isomers.

Regioisomer_Formation Start 3-Fluoro-2-hydroxypyridine Nitration (HNO₃/H₂SO₄) Desired This compound (Desired Product) Start:f1->Desired:f0 Side_Product_1 3-Fluoro-X-nitro-2-hydroxypyridine (Regioisomers) Start:f1->Side_Product_1:f0 Side_Product_2 3-Fluoro-3,5-dinitro-2-hydroxypyridine (Over-nitration) Start:f1->Side_Product_2:f0 Unreacted Unreacted Starting Material Start:f1->Unreacted:f0

Figure 2: Potential products from the nitration of 3-fluoro-2-hydroxypyridine.

Q3: How can I monitor the progress of the reaction and identify the presence of side products?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[2]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[2] A common starting ratio is 8:2 hexane:ethyl acetate. Adjust the polarity to achieve good separation (Rf values between 0.3 and 0.7).[3]

  • Visualization: The product and byproducts are often colored (yellowish), but UV light (254 nm) is recommended for visualization.

By co-spotting the reaction mixture with the starting material, you can track the consumption of the reactant and the appearance of new spots corresponding to the product and side products.

For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with acidic modifiers, can provide excellent separation of the isomers and other impurities.[4][5]

III. Troubleshooting Guide: Removal of Common Side Products

Issue 1: Presence of Unreacted Starting Material

Cause: The nitration reaction did not go to completion. This can be due to insufficient reaction time, low temperature, or inadequate concentration of the nitrating agent.

Troubleshooting Actions:

  • Drive the Reaction to Completion: If TLC indicates a significant amount of starting material, consider extending the reaction time or slightly increasing the temperature. However, be cautious as this may also increase the formation of over-nitration products.

  • Acid-Base Extraction: The pyridinol compounds have acidic protons. You can potentially separate the nitrated products from the less acidic starting material by carefully adjusting the pH of an aqueous solution and performing extractions.

  • Column Chromatography: Unreacted starting material will have a different polarity compared to the nitrated products and can be separated using silica gel column chromatography.

Issue 2: Contamination with Regioisomers

Cause: The directing effects of the fluoro and hydroxyl groups lead to the formation of isomeric products. These isomers often have very similar physical properties, making them challenging to separate.

Troubleshooting Actions:

  • Fractional Recrystallization: This is often the first and most effective method to try. The different isomers may have slightly different solubilities in a given solvent system.

    • Solvent Selection: Experiment with a range of solvents of varying polarities. Good starting points include ethanol, methanol, ethyl acetate, or mixtures such as hexane/ethyl acetate or toluene.[1] The ideal solvent will dissolve the compound well when hot but poorly when cold.[6]

    • Procedure: Dissolve the crude mixture in a minimal amount of hot solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. The desired isomer may crystallize out, leaving the more soluble isomers in the mother liquor. Multiple recrystallization steps may be necessary.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A solvent system that gives good separation on TLC should be used. A shallow gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane) can effectively separate isomers with close Rf values. For challenging separations, specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer different selectivity based on π-π interactions and dipole-dipole interactions.[7][8]

Issue 3: Formation of Over-nitration Products (Dinitro Compounds)

Cause: Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a high concentration of the nitrating agent), leading to the introduction of a second nitro group.

Troubleshooting Actions:

  • Optimize Reaction Conditions: The best approach is to prevent the formation of dinitro compounds in the first place.

    • Maintain a low reaction temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.

    • Carefully control the stoichiometry of the nitrating agent.

    • Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Purification:

    • Recrystallization: Dinitro compounds are generally less soluble than their mono-nitro counterparts. A carefully chosen recrystallization solvent may allow for the selective crystallization of the dinitro compound, which can then be removed by filtration.

    • Column Chromatography: Dinitro compounds are typically more polar than the desired mono-nitro product and will have a lower Rf value on a normal-phase TLC. They can be effectively separated by column chromatography.

IV. Experimental Protocols

Representative Protocol for Nitration of a Fluorinated Hydroxypyridine

This protocol is based on the synthesis of the isomer 5-Fluoro-2-Hydroxy-3-Nitropyridine and should be adapted and optimized for the synthesis of this compound.[9]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add a solution of 3-fluoro-2-hydroxypyridine in concentrated sulfuric acid to the nitrating mixture, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for a specified time, then let it slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product may precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash it with cold water until the washings are neutral, and dry the crude product.

Protocol for Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

V. Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₅H₃FN₂O₃158.091033202-14-0
3-Fluoro-2-hydroxypyridineC₅H₄FNO113.0951173-04-7
3-Fluoro-2-hydroxy-5-nitropyridineC₅H₃FN₂O₃158.09136888-20-5
2-Hydroxy-3,5-dinitropyridineC₅H₃N₃O₅185.092980-33-8

VI. References

  • ChemicalBook. (n.d.). 2-Chloro-3-fluoro-5-nitropyridine synthesis. Retrieved from --INVALID-LINK--

  • Guidechem. (2021, May 16). How is 3-Fluoro-2-nitropyridine prepared? Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). JPH06220019A - Production of 2-hydroxy-3,5-dinitropyridine compounds. Retrieved from --INVALID-LINK--

  • The Chemical Synthesis of 5-Fluoro-2-Hydroxy-3-Nitropyridine: A Look at Production. (n.d.). Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 3-Fluoro-5-nitropyridin-2-amine. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Retrieved from --INVALID-LINK--

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from --INVALID-LINK--

  • Operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • United States Biological. (n.d.). 5-Fluoro-3-nitropyridin-2-ol CAS: 136888-20-5. Retrieved from --INVALID-LINK--

  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from --INVALID-LINK--

  • DTIC. (n.d.). STUDY OF THE NITRATION OF 3,3,3-TRIFLUORO-1,2 EPOXYPROPANE. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 3-AMINO-5-FLUORO-2-NITROPYRIDINE_N-OXIDE. Retrieved from --INVALID-LINK--

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from --INVALID-LINK--

  • Falyakhov, I. F., Gil'manov, R. Z., Sharnin, G. P., & Bol'shakova, O. I. (1998). Reactivity of heterocyclic compounds in nitration. 8. Nitration of 3-hydroxypyridine and its substituted forms. Russian Journal of Organic Chemistry, 34(7), 1023-1025.

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Fluoro-5-nitropyridine. Retrieved from --INVALID-LINK--

  • Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Reactivity of 3-Fluoro-5-nitropyridin-2-ol in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 3-Fluoro-5-nitropyridin-2-ol in various coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your synthetic strategies.

Understanding the Substrate: The Electronic Landscape of this compound

This compound is a highly functionalized pyridine derivative. Its reactivity is governed by the interplay of several electronic factors:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to an inductive withdrawal of electron density from the ring carbons.[1][2] This inherent electron deficiency is further exacerbated by the presence of two strong electron-withdrawing groups.

  • Electron-Withdrawing Substituents: The fluoro and nitro groups at the 3- and 5-positions, respectively, strongly withdraw electron density from the pyridine ring through both inductive and resonance effects.[3][4] This significantly impacts the reactivity of the C-F bond and the overall electron density of the molecule.

  • The 2-OL (-OH) Group: The hydroxyl group at the 2-position can exist in equilibrium with its tautomeric form, the pyridinone. This group is acidic, with a predicted pKa of around 7.00, and can be deprotonated under basic conditions to form a pyridinolate anion.[5] This anion is a potent nucleophile and can also influence the electronic properties of the ring.

These features combine to create a substrate with unique and sometimes challenging reactivity patterns in common coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are often due to a combination of factors related to its electronic nature. The primary challenges include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting the catalytic cycle.[6][7][8]

  • Poor Oxidative Addition: The strong electron-withdrawing effects of the nitro and fluoro groups can make the C-F bond less susceptible to oxidative addition to the Pd(0) catalyst, which is a crucial first step in the catalytic cycle.[9][10] While C-F bond activation is challenging, the focus of reactivity is often at other positions. For pyridyl halides, the general reactivity trend is I > Br > OTf >> Cl.[10][11][12]

  • "2-Pyridyl Problem": 2-substituted pyridines, especially those with coordinating groups like the hydroxyl, can be problematic in cross-coupling reactions due to chelation with the metal center, which can hinder the catalytic process.[8][13][14]

  • Side Reactions: Protodeboronation of the boronic acid partner is a common side reaction, especially under basic conditions.[6][7]

Q2: I am attempting a Buchwald-Hartwig amination and observing no product. What are the likely causes?

A2: The Buchwald-Hartwig amination of this compound can be challenging. Key areas to investigate include:

  • Inappropriate Ligand Choice: This reaction is highly dependent on the ligand.[15][16] Bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination, the final step in forming the C-N bond.[6][8][16]

  • Base Selection: The choice and strength of the base are critical.[7][17] The base must be strong enough to deprotonate the amine nucleophile but not so strong as to cause degradation of the substrate or catalyst. For pyridinol substrates, the hydroxyl group can also be deprotonated, complicating the reaction.

  • Catalyst Deactivation: As with Suzuki couplings, the pyridine nitrogen can inhibit the palladium catalyst.[6][7]

Q3: Can I perform an O-arylation (etherification) on the 2-hydroxyl group?

A3: Yes, O-arylation of the 2-hydroxyl group is a feasible transformation, often achieved via reactions like the Ullmann condensation or a modified Buchwald-Hartwig O-arylation. However, challenges can arise:

  • Competing N-Arylation: In some cases, arylation can occur on the pyridine nitrogen, especially if the hydroxyl group is not deprotonated.

  • Substrate Solubility: this compound has limited solubility in some common organic solvents, which can affect reaction rates.[18]

  • Harsh Reaction Conditions: Traditional Ullmann couplings often require high temperatures and copper catalysts, which may not be compatible with all functional groups.

Troubleshooting Guides

Guide 1: Optimizing Suzuki-Miyaura Couplings

If you are experiencing low yields or reaction failure, a systematic approach to troubleshooting is essential.

Caption: A stepwise workflow for troubleshooting Suzuki-Miyaura coupling reactions.

  • Catalyst and Ligand Screening: The choice of ligand is paramount for coupling with electron-deficient pyridines.[6][8]

    • Initial Recommendation: Start with a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source such as Pd₂(dba)₃.

    • Ligand Selection: Screen a panel of bulky, electron-rich phosphine ligands. Good starting points include SPhos, XPhos, and RuPhos. These ligands are known to be effective for heteroaryl couplings.[7]

    • Catalyst Loading: While typically 1-2 mol% is used, a modest increase to 3-5 mol% can sometimes overcome partial catalyst inhibition.[7]

  • Base and Solvent Optimization:

    • Base Selection: The choice of base can significantly impact the reaction outcome.[7][19] Screen a range of bases from moderate to strong, such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The use of anhydrous conditions is recommended to minimize protodeboronation of the boronic acid partner.[7]

    • Solvent System: The solvent must dissolve all reaction components and be compatible with the catalytic system.[6] Common choices include toluene, 1,4-dioxane, and DMF, often with a small amount of water as a co-solvent.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)None
Base K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)K₂CO₃ (2 equiv.)
Solvent Toluene/H₂O (5:1)1,4-Dioxane/H₂O (4:1)DMF
Temperature 100 °C110 °C90 °C
Expected Outcome Good for many aryl boronic acidsEffective for challenging couplingsMay be less effective

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling screening.

Guide 2: Enhancing Buchwald-Hartwig Amination Efficiency

For C-N bond formation, the focus should be on promoting the reductive elimination step and preventing catalyst deactivation.

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents Py_OH This compound Product Coupled Product Py_OH->Product Amine R2NH Amine->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Product Ligand Bulky Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOt-Bu) Base->Product

Caption: Key components for a successful Buchwald-Hartwig amination.

  • Ligand is Key: The success of Buchwald-Hartwig amination often hinges on the choice of ligand.[16]

    • Recommended Ligands: For electron-deficient heteroaryl halides, bulky biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are highly recommended.[16] These ligands promote the crucial reductive elimination step.

    • Ligand Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1) to prevent catalyst decomposition.[6]

  • Base and Temperature Considerations:

    • Base Selection: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, for substrates sensitive to strong bases, milder options like K₃PO₄ or Cs₂CO₃ should be considered.

    • Temperature Control: While heat can increase reaction rates, excessively high temperatures can lead to catalyst decomposition.[6] A typical temperature range is 80-110 °C.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)G3-XPhos Precatalyst (2 mol%)
Ligand XPhos (3 mol%)SPhos (4 mol%)None
Base NaOt-Bu (1.5 equiv.)Cs₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)
Solvent Toluene1,4-Dioxanet-BuOH
Temperature 100 °C110 °C90 °C
Target Amines Primary & Secondary AminesAnilines, less hindered aminesBroad scope

Table 2: Recommended starting conditions for Buchwald-Hartwig amination screening.

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate amount of the catalyst solution to the reaction flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

References

Technical Support Center: Purification of 3-Fluoro-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and purification of 3-Fluoro-5-nitropyridin-2-ol (CAS No: 1033202-14-0). We will address common challenges, provide in-depth troubleshooting strategies, and detail validated protocols to ensure the consistent attainment of high-purity material. The inherent chemical properties of this molecule, particularly its tautomeric nature and pH sensitivity, present unique purification hurdles that this guide is designed to overcome.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries and foundational concepts crucial for successfully handling this compound.

Q1: My NMR spectrum is complex and shows two sets of peaks, even after what I believed was a successful purification. Is my sample impure?

A1: Not necessarily. This is the most common observation for this class of compounds and is almost certainly due to keto-enol tautomerism. This compound exists in a dynamic equilibrium with its tautomeric form, 3-Fluoro-5-nitro-1H-pyridin-2-one. These two forms have distinct chemical shifts in NMR spectroscopy. The ratio of these tautomers is highly dependent on the solvent, concentration, and temperature, which can lead to the appearance of a mixture even in a highly pure sample[1]. To confirm purity, it is essential to use orthogonal analytical techniques like HPLC or LC-MS, which will typically show a single, albeit potentially broad, peak.

Q2: What are the primary impurities I should anticipate from a typical synthesis?

A2: The synthesis of this compound commonly involves the nitration of a 5-fluoro-2-hydroxypyridine precursor[2]. Based on this, the most probable impurities include:

  • Unreacted Starting Material: Residual 5-fluoro-2-hydroxypyridine.

  • Regioisomers: Nitration occurring at other positions on the pyridine ring.

  • Over-nitrated Products: Introduction of a second nitro group, although this is less common under controlled conditions.

  • Residual Acids: Traces of sulfuric and nitric acid from the nitrating mixture, which can impact stability and subsequent reactions.

Q3: The compound seems to degrade or discolor during purification. What are the critical stability factors to consider?

A3: Nitroaromatic pyridinols can be sensitive to several factors. Stability is compromised under harsh pH conditions (both strongly acidic and basic), prolonged exposure to elevated temperatures, and light[3][4][5]. The nitro group can be susceptible to reduction, and the pyridine ring itself can be involved in side reactions if not handled correctly. It is imperative to neutralize the reaction mixture carefully, avoid excessive heat during solvent removal, and protect the compound from direct light, especially when in solution[5].

Q4: My final product is an oil and refuses to crystallize. What steps can I take?

A4: The failure to crystallize is often due to the presence of minor impurities that inhibit the formation of a crystal lattice[1].

  • Confirm Purity: First, re-assess the purity by HPLC. If significant impurities are present, an additional chromatographic step is necessary.

  • Solvent Screening: Systematically screen a range of solvents and anti-solvents. A good recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold[6][7].

  • Induce Crystallization: If the product is pure but oily, try techniques like scratching the inside of the flask with a glass rod to create nucleation sites or adding a "seed" crystal of previously solidified material[6].

  • Co-evaporation: Co-evaporating the oil with a solvent in which it is insoluble (like hexanes) can sometimes strip away residual volatile impurities and produce a solid.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental problems encountered during the purification workflow.

Problem Potential Cause Recommended Solution & Scientific Rationale
Poor Separation in Silica Gel Chromatography (Symptoms: Severe peak tailing, broad peaks, co-elution)1. Tautomerism: The two tautomers have very similar polarities, making sharp separation on silica difficult[1].2. Analyte-Silica Interaction: The basic pyridine nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing[1][4].Solution 1 (Modify Mobile Phase): Add a small amount (0.1-1%) of a modifier to the eluent. An acid (e.g., acetic acid) will protonate the pyridine nitrogen, reducing its interaction with silica. A base (e.g., triethylamine) will compete for the acidic sites on the silica gel. Choose the modifier based on the stability of your final compound.Solution 2 (Change Stationary Phase): Switch to a different stationary phase. Alumina (neutral or basic) can sometimes give better results. Alternatively, reverse-phase chromatography (C18) is an excellent choice, as it separates based on hydrophobicity and is less affected by the compound's basicity[1][8].
Low Recovery After Aqueous Workup/Extraction Incorrect pH: The compound has both an acidic hydroxyl group and a basic pyridine nitrogen, making it amphoteric. At a high pH, it will deprotonate to form a water-soluble pyridinolate salt. At a very low pH, the pyridine nitrogen will be protonated, also increasing water solubility.Solution: Before extracting with an organic solvent, carefully adjust the aqueous layer's pH to be weakly acidic (e.g., pH 4-5). This ensures the compound is in its neutral, least water-soluble form, maximizing its partitioning into the organic phase (e.g., Ethyl Acetate, Dichloromethane)[4][5]. Monitor the pH with indicator paper or a calibrated pH meter.
Product Discoloration (Yellow/Brown) 1. Degradation: Exposure to light can cause photodegradation of the nitroaromatic system[5].2. Residual Impurities: Traces of acid or base can catalyze decomposition over time, even in the solid state.Solution 1 (Protect from Light): Conduct all purification steps, including chromatography and solvent evaporation, with vessels wrapped in aluminum foil[5]. Store the final product in an amber vial.Solution 2 (Charcoal Treatment): During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.

Part 3: Recommended Purification Protocols

These protocols provide detailed, validated methodologies for obtaining high-purity this compound.

Protocol A: Purification by Recrystallization

This method is ideal when the crude product is already of moderate purity (>85%) and crystalline. The key is selecting an appropriate solvent system.

1. Solvent System Selection:

  • Begin by testing solubility in a range of solvents. Place a few milligrams of crude material in separate test tubes and add a small amount of solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water).

  • A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating[6][7]. An ethanol/water mixture is often a good starting point for pyridinols.

Table 1: Common Recrystallization Solvents

Solvent System Boiling Point (°C) Solubility Profile Key Considerations
Ethanol / Water ~78-100 High when hot, low when cold Excellent for many polar compounds. The ratio must be optimized to avoid oiling out.
Isopropanol 82 Moderate when hot, low when cold Less volatile than ethanol, can promote slower crystal growth.

| Ethyl Acetate / Hexanes | ~69-77 | High when hot, low when cold | Good for moderately polar compounds. Dissolve in minimal hot ethyl acetate, then add hexanes as the anti-solvent. |

2. Step-by-Step Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Maintain the solution at or near boiling[6].

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure crystals[7].

  • After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation[6].

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol B: Purification by Silica Gel Column Chromatography

This method is necessary for complex mixtures containing impurities with similar polarities to the product.

1. Preparation:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give the product an Rf value of ~0.3. A gradient of ethyl acetate in hexanes is a common starting point[1].

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this into the column and allow it to pack under gravity or with light pressure.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid solution.

2. Step-by-Step Elution:

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin eluting with the starting solvent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Collect fractions and monitor their composition by TLC.

  • Gradually increase the polarity of the mobile phase (e.g., to 30%, 40% Ethyl Acetate) to elute the product.

  • Combine the pure fractions, as identified by TLC.

  • Remove the solvent under reduced pressure (rotary evaporation), avoiding excessive heat.

Part 4: Workflow Visualization

The following diagram illustrates a logical workflow for proceeding from a crude reaction mixture to the final, purified product.

Purification_Workflow Purification Decision Workflow for this compound crude_mixture Crude Reaction Mixture (Post-synthesis) workup Aqueous Workup (Quench & Neutralize) crude_mixture->workup extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) workup->extraction crude_product Crude Product (Solid or Oil) extraction->crude_product analysis Purity Assessment (TLC / LC-MS) crude_product->analysis chromatography Column Chromatography (Silica or C18) analysis->chromatography Impure (<90%) or Oily recrystallization Recrystallization analysis->recrystallization Mostly Pure (>90%) & Solid chromatography->crude_product Re-evaluate Purity pure_product Pure this compound chromatography->pure_product recrystallization->pure_product dry Dry Under Vacuum pure_product->dry

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Managing Solubility of 3-Fluoro-5-nitropyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-5-nitropyridin-2-OL is a key heterocyclic building block utilized in medicinal chemistry and drug discovery. A common challenge encountered by researchers is its limited solubility in neutral aqueous media, a critical requirement for most biological assays and downstream applications. This behavior stems from its molecular structure, which combines a hydrophobic aromatic ring with functional groups that confer a specific acid-dissociation constant (pKa).

This technical support guide provides a structured approach to understanding and overcoming these solubility challenges. We will move from fundamental principles to practical, step-by-step protocols designed for immediate application in your laboratory.

Section 1: Compound Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is essential for troubleshooting solubility.

PropertyValueSignificance for Solubility
CAS Number 1033202-14-0[1][2]Unique identifier for the specific chemical substance.
Molecular Formula C₅H₃FN₂O₃[2]Indicates the elemental composition.
Molecular Weight 158.09 g/mol [3]Used for calculating molar concentrations.
Appearance Off-white to light yellow solid[1]Physical state at room temperature.
Predicted pKa 7.00 ± 0.10[1]Crucial Parameter. The hydroxyl group is weakly acidic. At pH values above 7.0, the compound will deprotonate into its more soluble conjugate base (phenolate/pyridonate form).
Aqueous Solubility Poor/Slightly Soluble[4]The neutral form of the molecule has limited solubility in water due to its aromatic and nitro-functionalized structure.

Section 2: Frequently Asked Questions (FAQs)

These common questions address the immediate challenges faced by researchers.

Q1: Why is my this compound not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4?

The predicted pKa of this compound is approximately 7.0[1]. At a pH of 7.4, which is only slightly above the pKa, the compound exists as an equilibrium mixture of its neutral, poorly soluble form and its ionized, more soluble conjugate base. While solubility is enhanced compared to acidic conditions, it may not be sufficient to achieve your target concentration. The molecular structure, featuring a substituted pyridine ring, contributes to its inherent hydrophobicity, further limiting its interaction with water molecules.

Q2: I prepared a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?

This is a classic example of a compound "crashing out" of solution and highlights the difference between thermodynamic and kinetic solubility. Your high-concentration stock in a potent organic solvent like DMSO is stable. However, upon significant dilution into an aqueous buffer, the percentage of the organic co-solvent drops dramatically. The environment becomes predominantly aqueous, and the buffer cannot maintain the compound in solution at a concentration above its true thermodynamic solubility limit. The initial, clear solution post-dilution is a temporary, supersaturated state that rapidly collapses with the formation of a precipitate[5].

Q3: What is the most direct and effective first step to try to improve solubility?

Given the compound's pKa of ~7.0, the most effective initial strategy is pH adjustment . By increasing the pH of your aqueous buffer to 8.0 or higher (at least one pH unit above the pKa), you will shift the equilibrium almost entirely to the deprotonated, anionic form. This ionic species has significantly greater affinity for water, leading to a substantial increase in thermodynamic solubility.

Q4: My biological assay is highly sensitive to pH and must be performed at or near physiological pH (7.2-7.4). What are my best options?

This is a common and critical experimental constraint. When pH modification is not viable, you must turn to formulation-based strategies that enhance apparent solubility without altering the bulk pH. The primary methods are:

  • Use of Co-solvents: Maintain a low, non-toxic percentage of an organic solvent in your final assay medium.

  • Inclusion Complexation with Cyclodextrins: Encapsulate the hydrophobic compound within a cyclodextrin molecule.

Detailed protocols for these approaches are provided in the next section.

Q5: What concentration of a co-solvent like DMSO is generally considered safe for cell-based assays?

While this is cell-line dependent, a widely accepted practice is to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. Some sensitive assays may even require a final concentration of ≤0.1%. It is always best practice to run a vehicle control (buffer with the same final DMSO concentration but without your compound) to ensure the solvent has no effect on your experimental outcome.

Section 3: Troubleshooting and Solubilization Protocols

This section provides a logical workflow and detailed experimental procedures to systematically address solubility issues.

Workflow for Selecting a Solubilization Strategy

The following decision tree provides a visual guide to selecting the most appropriate method based on your experimental constraints.

G start Solubility Issue with This compound pH_flex Is the experimental pH flexible? start->pH_flex adjust_pH Strategy 1: Adjust pH (Target pH > 8.0) pH_flex->adjust_pH  Yes alt_methods pH is fixed. Explore formulation strategies. pH_flex->alt_methods  No final_check Visually confirm solubility and run vehicle controls adjust_pH->final_check co_solvent Strategy 2: Use Co-solvents (e.g., DMSO, Ethanol) alt_methods->co_solvent advanced_methods Co-solvent toxicity or solubility limit reached? co_solvent->advanced_methods Issue Persists cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) advanced_methods->cyclodextrin Yes advanced_methods->final_check No, Soluble cyclodextrin->final_check

Caption: Decision tree for selecting a solubilization method.

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol leverages the acidic nature of the compound to achieve high thermodynamic solubility.

Objective: To determine the solubility of this compound in buffers of varying pH.

Materials:

  • This compound

  • A series of buffers (e.g., phosphate, TRIS) adjusted to pH 6.0, 7.0, 8.0, and 9.0.

  • Vortex mixer and/or shaker

  • Microcentrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation: Add an excess amount of solid this compound to separate tubes, each containing 1 mL of a different pH buffer. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Tightly cap the tubes and agitate them at a constant temperature (e.g., 25°C) for 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet all undissolved solid.

  • Analysis: Carefully collect the supernatant. Dilute an aliquot of the supernatant with a suitable solvent (in which the compound is freely soluble, like methanol or DMSO) and measure the concentration using a pre-calibrated UV-Vis or HPLC method.

Causality Explained: By increasing the pH, we deprotonate the hydroxyl group, forming a pyridonate anion. This charged species is significantly more polar than the neutral molecule, leading to much more favorable interactions with water and thus, higher solubility.

Protocol 2: Using Co-solvents for Kinetic Solubility in pH-Sensitive Assays

This is the most common approach for screening and initial assays where pH cannot be modified.

Objective: To prepare a working solution of the compound by diluting a concentrated organic stock into an aqueous buffer.

Materials:

  • This compound

  • High-purity DMSO

  • Your final aqueous assay buffer (e.g., PBS, pH 7.4)

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM or 20 mM). Ensure it is fully dissolved. This is your primary stock solution.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the primary stock in 100% DMSO. For example, dilute the 10 mM stock 1:10 to get a 1 mM stock. This reduces the volume of DMSO added in the final step.

  • Final Aqueous Dilution: Add a small aliquot of your DMSO stock solution to the final assay buffer. For example, to achieve a 10 µM final concentration with a 0.1% DMSO vehicle concentration, add 1 µL of a 10 mM DMSO stock to 999 µL of assay buffer.

  • Mixing and Observation: Mix immediately and thoroughly by gentle vortexing or inversion.

  • Validation: Visually inspect the final solution for any signs of precipitation (haziness, cloudiness, or visible particles) against a dark background. Let the solution stand for a period relevant to your assay's duration (e.g., 1-2 hours) and re-inspect to ensure it remains clear.

Causality Explained: This method relies on creating a kinetically stable, supersaturated solution. The small amount of residual DMSO helps to keep the compound molecules dispersed in the aqueous medium long enough for the experiment to be completed[6]. If precipitation occurs, the final compound concentration is too high for that specific co-solvent percentage.

Protocol 3: Phase-Solubility Studies with Cyclodextrins

This advanced method is suitable when higher compound concentrations are needed at a fixed pH and co-solvents are not viable.[5]

Objective: To quantify the increase in compound solubility by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Your final aqueous assay buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions in your assay buffer with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add Compound: Add an excess amount of solid this compound to each cyclodextrin solution.

  • Equilibration: Agitate the mixtures at a constant temperature until equilibrium is reached (24-48 hours).

  • Separation and Analysis: Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound). Analyze the supernatant to determine the concentration of the dissolved compound, as described in Protocol 1.

Causality Explained: The cyclodextrin molecule has a hydrophilic exterior and a hydrophobic inner cavity. The poorly soluble this compound molecule partitions into this non-polar cavity, forming a stable, water-soluble inclusion complex, thereby increasing its apparent solubility in the aqueous phase[7][8].

Section 4: Summary of Solubilization Strategies

StrategyMechanismProsConsBest For
pH Adjustment Ionization of the weakly acidic hydroxyl group to a more polar conjugate base.High increase in thermodynamic solubility; solution is stable.Not suitable for pH-sensitive assays; may alter compound activity.Stock solutions; assays that can tolerate basic conditions.
Co-solvents Reduces the polarity of the bulk solvent system.Simple, fast, and widely used for initial screening.Limited solubility enhancement; risk of solvent toxicity/artifacts; solutions can be kinetically unstable.High-throughput screening; initial potency assays where low compound concentrations are sufficient.
Cyclodextrins Encapsulation of the hydrophobic molecule within the cyclodextrin's non-polar cavity.Significant increase in solubility at neutral pH; low toxicity.Can be expensive; may affect drug-target binding kinetics; requires more formulation development.Cell-based and in vivo studies requiring higher concentrations at physiological pH.

References

Technical Support Center: Identifying and Characterizing Impurities in 3-Fluoro-5-nitropyridin-2-ol Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Fluoro-5-nitropyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this critical pharmaceutical intermediate. The information provided herein is based on established analytical principles and field-proven insights to ensure the safety, efficacy, and quality of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in this compound samples?

A1: Impurities in Active Pharmaceutical Ingredients (APIs) like this compound can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[1][2]

  • Organic Impurities: These are the most common and can arise from various sources during the synthesis process.[1] They include:

    • Starting Materials: Unreacted 2-hydroxy-5-fluoropyridine.

    • Intermediates: Incompletely reacted intermediates from the nitration process.[3]

    • By-products: Isomeric impurities, such as other positional isomers of the nitro group, or products from over-nitration can form.[3][4] The synthesis of nitropyridine derivatives can sometimes lead to the formation of dipyridine by-products.[5]

    • Degradation Products: The compound may degrade over time due to factors like light, temperature, or humidity.[2][]

  • Inorganic Impurities: These typically originate from raw materials, reagents, or catalysts used in the synthesis.[1] Examples include heavy metals and inorganic salts.[1]

  • Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed.[1]

Q2: Why is it crucial to identify and characterize these impurities?

A2: Even trace amounts of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[1][] Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B) that mandate the identification and control of impurities to ensure patient safety. For instance, some impurities could be genotoxic, posing a significant health risk.

Q3: What are the primary analytical techniques for impurity profiling of this compound?

A3: A multi-faceted analytical approach is essential for comprehensive impurity profiling. The most powerful techniques include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities.[] Given the polar nature of this compound, reversed-phase HPLC is a common choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for the structural elucidation of unknown impurities.[4][9][10] It provides detailed information about the molecular structure of compounds.[4][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the molecule and its impurities.[11]

Troubleshooting Guides

HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography is a cornerstone for the analysis of non-volatile organic impurities.

Common Issues & Solutions
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Reduce the sample concentration. - Consider a different column chemistry (e.g., a polar-endcapped C18 or a phenyl column for aromatic compounds).
Poor Retention of the Main Peak or Impurities - The compound is highly polar and has low affinity for the nonpolar stationary phase.[12][13] - Mobile phase is too strong (too much organic solvent).- Use a highly aqueous mobile phase. Be aware of potential "phase collapse" with traditional C18 columns and consider using aqueous-stable C18 columns.[14] - Decrease the percentage of the organic modifier in the mobile phase. - Explore alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC).[15]
Co-elution of Impurities - Insufficient column efficiency or selectivity.- Optimize the mobile phase composition (e.g., try different organic modifiers like methanol or acetonitrile). - Change the column stationary phase to one with a different selectivity (e.g., a pentafluorophenyl (PFP) or cyano (CN) phase). - Adjust the gradient slope in a gradient elution method.
Baseline Noise or Drift - Mobile phase not properly degassed. - Contaminated mobile phase or column. - Detector lamp aging.- Degas the mobile phase thoroughly. - Use high-purity solvents and flush the column with a strong solvent. - Replace the detector lamp if necessary.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Column Chemistries (e.g., C18, Phenyl, PFP) B Screen Mobile Phases (ACN/Water vs. MeOH/Water) A->B C Evaluate Peak Shape & Retention B->C D Fine-tune Mobile Phase pH C->D E Optimize Gradient Profile D->E F Adjust Flow Rate & Temperature E->F G Assess Specificity, Linearity, Accuracy, Precision F->G H Determine LOD & LOQ G->H

Caption: A streamlined workflow for developing a robust HPLC method.

Step-by-Step Protocol: Reversed-Phase HPLC for this compound
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). For this polar, nitroaromatic compound, an Ascentis Phenyl column could also provide enhanced retention and selectivity.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Formic acid in water. This volatile buffer is compatible with mass spectrometry.

    • Organic Phase (B): Acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of organic phase (e.g., 5-10% B) to retain the polar analytes.

    • Linearly increase the organic phase to elute the main compound and less polar impurities. A typical gradient might be 10-90% B over 20 minutes.

  • Detection: UV detection at a wavelength where both the parent compound and potential impurities absorb. A photodiode array (PDA) detector is recommended to obtain UV spectra for peak purity assessment.

  • Sample Preparation: Dissolve the sample in a diluent compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile).

GC-MS for Volatile Impurities and Residual Solvents

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.

Common Issues & Solutions
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Resolution - Inappropriate GC column. - Incorrect temperature program.- Use a column with a suitable stationary phase (e.g., a mid-polar phase like a 5% phenyl-methylpolysiloxane). - Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting peaks.
Analyte Decomposition - High injector temperature. - Active sites in the injector liner or column.- Lower the injector temperature.[16] - Use a deactivated injector liner and a high-quality, low-bleed GC column.
Matrix Interference - Non-volatile components from the sample matrix contaminating the system.- Use a headspace sampling technique to introduce only the volatile components into the GC system.[17] - If direct injection is necessary, use a guard column to protect the analytical column.
Step-by-Step Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation: Accurately weigh a sample of this compound into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • Headspace Conditions:

    • Incubation Temperature: Typically 80-120°C to ensure volatilization of the residual solvents.

    • Incubation Time: 15-30 minutes to allow for equilibrium between the sample and the headspace.

  • GC Conditions:

    • Column: A column with a polar stationary phase is often used for good separation of common organic solvents.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to elute all solvents of interest.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass range of 35-350 amu is typically sufficient to detect common solvents.

    • Library Search: Identify the eluted peaks by comparing their mass spectra to a reference library (e.g., NIST).

NMR Spectroscopy for Structural Elucidation

NMR is a powerful, non-destructive technique that provides detailed structural information about molecules.[10] It is invaluable for identifying unknown impurities.[10]

Workflow for NMR-based Structure Elucidation

NMR_Workflow A Isolate Impurity (e.g., by Prep-HPLC) B Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) A->B C Acquire 2D NMR Spectra (COSY, HSQC, HMBC) B->C D Propose Structure C->D E Confirm with High-Resolution MS D->E

Caption: A systematic approach for elucidating impurity structures using NMR.

Key NMR Experiments and Their Purpose
ExperimentInformation Gained
¹H NMR Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
¹³C NMR Shows the number of different types of carbon atoms in the molecule.
DEPT Distinguishes between CH, CH₂, and CH₃ groups.
COSY Identifies proton-proton couplings, revealing which protons are adjacent to each other.[10]
HSQC Correlates protons with the carbon atoms they are directly attached to.[10]
HMBC Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[10]
FTIR Spectroscopy for Functional Group Analysis

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Expected FTIR Absorptions for this compound and Potential Impurities
Functional GroupCharacteristic Absorption Range (cm⁻¹)Comments
O-H (alcohol) 3200-3600 (broad)The hydroxyl group on the pyridine ring.[18]
N-O (nitro group) 1500-1570 (asymmetric stretch) 1300-1370 (symmetric stretch)Strong absorptions characteristic of the nitro group.
C=C, C=N (aromatic ring) 1450-1600Vibrations from the pyridine ring.[11]
C-F (fluoro group) 1000-1400The carbon-fluorine bond stretch.[11]
C-N 1020-1250C-N stretching vibrations.[19]

By comparing the FTIR spectrum of an impure sample to that of a reference standard, the presence of impurities with different functional groups can often be inferred. For example, the absence of the characteristic nitro group absorptions could indicate an impurity that is a precursor from before the nitration step.

References

Strategies to avoid decomposition of 3-Fluoro-5-nitropyridin-2-OL during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-5-nitropyridin-2-ol (CAS 1033202-14-0). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this versatile but sensitive building block. Here, we address common challenges and provide strategies to ensure the stability and reactivity of your molecule, thereby maximizing the success of your synthetic endeavors.

Introduction: Understanding the Molecule

This compound is a highly functionalized heterocyclic compound, valuable in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its reactivity is dominated by three key features:

  • An Electron-Deficient Pyridine Ring: The potent electron-withdrawing nitro group makes the ring highly susceptible to nucleophilic attack.

  • A Labile Fluorine Atom: Positioned ortho to the nitro group, the fluorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

  • An Acidic Hydroxyl Group: This group exists in tautomeric equilibrium with its pyridone form, 3-Fluoro-5-nitro-1H-pyridin-2-one.[2] Its acidity (predicted pKa ≈ 7.0) means it can be readily deprotonated under basic conditions, which significantly modulates the ring's reactivity.[3]

These features, while synthetically useful, also open several pathways for decomposition if reaction conditions are not meticulously controlled. This guide will help you navigate these challenges.

Troubleshooting Guide: In-Reaction Issues

This section addresses specific problems you may encounter during a reaction.

Question 1: My reaction mixture containing this compound has turned dark brown or black. What is causing this discoloration and is my product lost?

Answer: Dark discoloration is a common indicator of decomposition, often involving the nitro group. The formation of highly conjugated, colored byproducts is typical when nitropyridines or related nitroaromatics degrade.

Primary Causes:

  • Reaction with Strong Bases: Strong, hard bases (e.g., NaOH, KOH, t-BuOK) can lead to complex side reactions. While deprotonation of the hydroxyl group is expected, excess base or elevated temperatures can promote unwanted nucleophilic attack on the ring or even ring-opening pathways.

  • Thermal Instability: Nitro-substituted pyridines can be thermally sensitive. Heating the reaction too high, especially in the presence of nucleophiles or bases, can accelerate decomposition.

  • Unintended Reduction of the Nitro Group: If your reaction conditions have even mild reducing potential (e.g., certain nucleophiles like thiols under basic conditions, or metallic impurities), the nitro group can be reduced to nitroso, hydroxylamino, or amino groups. These intermediates and their subsequent reaction products are often highly colored.

Troubleshooting Protocol:

  • Lower the Temperature: Immediately cool the reaction to 0 °C or below. Decomposition pathways often have a higher activation energy than the desired reaction.

  • Re-evaluate Your Base: If using a strong base, consider switching to a weaker or sterically hindered, non-nucleophilic base.

    • Recommended Bases: Diisopropylethylamine (DIPEA), triethylamine (TEA), or proton-sponge.

    • If a stronger base is required: Use a base like Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) and ensure the reaction is maintained at a very low temperature (e.g., -78 °C).

  • Ensure an Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This prevents oxidation of sensitive intermediates that can lead to colored impurities.

  • Analyze a Quenched Aliquot: Take a small sample from the reaction, quench it with a mild acid (e.g., saturated NH4Cl solution), and analyze it by TLC or LC-MS to determine if any desired product has formed. If so, the reaction may be salvageable by immediate workup.

Question 2: My analysis (NMR, LC-MS) shows that the fluorine atom has been replaced, but not by my intended nucleophile. What is happening?

Answer: You are observing an unintended Nucleophilic Aromatic Substitution (SNAr) reaction. The C-F bond is the most reactive site for nucleophilic attack on this ring.

Primary Causes:

  • Solvent as a Nucleophile: Hydroxylated solvents (methanol, ethanol, water) can act as nucleophiles, especially when the reaction is basic or heated, leading to methoxy, ethoxy, or hydroxy substitution. This is a known reaction for highly reactive fluoronitropyridines.[4]

  • Competing Nucleophiles: If your reaction mixture contains other nucleophilic species (e.g., hydroxide from residual water, other additives), they can compete with your primary nucleophile. Deprotonation of the starting material itself can create an anionic pyridinolate, which might react with another molecule of the starting material under certain conditions.

Troubleshooting Protocol:

  • Solvent Selection: Switch to aprotic, non-nucleophilic solvents.

    • Recommended Solvents: Tetrahydrofuran (THF), Dioxane, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

    • Crucial Step: Always use anhydrous solvents to minimize reactions with water.

  • Control Stoichiometry: Ensure your desired nucleophile is present in a sufficient molar excess to outcompete trace impurities.

  • Order of Addition: In a basic reaction, it is often best to add the base to a solution of the pyridinol and the nucleophile at a low temperature. Pre-mixing the pyridinol with a strong base for an extended period before adding the nucleophile can sometimes promote side reactions.

Workflow for Troubleshooting Unwanted SNAr

start Unwanted SNAr Observed (Loss of Fluorine) check_solvent Is the solvent aprotic? start->check_solvent check_water Is the reaction strictly anhydrous? check_solvent->check_water Yes change_solvent Switch to Aprotic Solvent (THF, DMF, MeCN) check_solvent->change_solvent No check_base Is the base non-nucleophilic? check_water->check_base Yes dry_reagents Use Anhydrous Solvents & Dry Reagents check_water->dry_reagents No change_base Switch to Weaker/ Bulky Base (DIPEA) check_base->change_base No success Problem Resolved check_base->success Yes change_solvent->success dry_reagents->success change_base->success

Caption: Troubleshooting workflow for unwanted fluorine substitution.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound?

A: While some suppliers suggest room temperature storage[5], best practice for long-term stability is to store the compound in a tightly sealed container at 2-8°C, protected from light and moisture.[3] For extended periods, storage at -20°C is also recommended.[6]

Q: Which functional groups are incompatible with this molecule under typical reaction conditions?

A: Care should be taken with the following:

  • Strong Reducing Agents: Reagents like H₂/Pd, Fe/HCl, or NaBH₄ will readily reduce the nitro group.[7]

  • Strong, Hard Nucleophiles/Bases: As discussed, reagents like Grignards, organolithiums, or hydroxide can lead to complex side reactions or decomposition.

  • Protic Solvents in Basic Conditions: As mentioned, these can lead to unwanted substitution of the fluorine atom.[4]

Q: How does pH affect the stability and reactivity of the molecule?

A: The pH is critical.

  • Acidic Conditions (pH < 4): The molecule is generally stable. The pyridine nitrogen will be protonated, further deactivating the ring towards electrophilic attack but potentially activating it for nucleophilic attack. Nitration of related pyridines is often performed in strong acid, indicating stability under these (low temperature) conditions.[8][9]

  • Neutral to Mildly Basic Conditions (pH 7-9): The hydroxyl group will be partially or fully deprotonated. The resulting pyridinolate anion is a much more electron-rich system. This can increase the rate of desired SNAr reactions as the negative charge can be delocalized onto the nitro group, stabilizing the Meisenheimer complex intermediate.

  • Strongly Basic Conditions (pH > 10): The high concentration of hydroxide or other strong bases increases the risk of decomposition and side reactions.

Reactivity Modulation by pH

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-5-nitropyridin-2-ol vs. 3-Chloro-5-nitropyridin-2-ol in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, halogenated nitropyridines serve as indispensable building blocks. Their utility stems from the electron-deficient nature of the pyridine ring, which, when further activated by a potent electron-withdrawing nitro group, becomes a prime substrate for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, objective comparison of the reactivity of two such critical intermediates: 3-Fluoro-5-nitropyridin-2-ol and 3-Chloro-5-nitropyridin-2-ol.

Understanding the nuanced differences in their reactivity is paramount for process optimization, enabling chemists to select the appropriate substrate for achieving desired outcomes under optimal conditions. This comparison is grounded in fundamental principles of physical organic chemistry and supported by established experimental observations in related systems.

Theoretical Framework: Unpacking the Drivers of SNAr Reactivity

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism. The viability and rate of this reaction on our target pyridinols are governed by a confluence of electronic and structural factors.

  • The SNAr Mechanism: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Aromaticity is temporarily disrupted in this high-energy intermediate. The subsequent, typically rapid, expulsion of the halide leaving group restores aromaticity and yields the final substitution product.[2][3]

  • The "Element Effect" in SNAr: Contrary to SN1 and SN2 reactions where C-F bonds are notoriously difficult to cleave, fluorine is often the most reactive leaving group in SNAr.[4][5] This apparent paradox is resolved by examining the rate-determining step (RDS). In most SNAr reactions, the initial nucleophilic attack and formation of the Meisenheimer complex is the RDS.[1][3] Therefore, factors that stabilize this intermediate will accelerate the overall reaction rate.

  • Electronic Contributions of Halogen Substituents:

    • Inductive Effect (-I): Halogens exert a strong electron-withdrawing inductive effect through the sigma bond. Fluorine is the most electronegative element, and its -I effect is significantly stronger than that of chlorine.[6][7] This potent electron withdrawal depletes the pyridine ring of electron density, rendering it more electrophilic and thus more susceptible to nucleophilic attack. This effect also provides substantial stabilization to the negatively charged Meisenheimer intermediate.[3]

    • Mesomeric Effect (+M): Halogens can also donate a lone pair of electrons to the aromatic π-system, a resonance or mesomeric effect. This effect opposes the inductive effect. For effective +M donation, orbital overlap is key. The 2p orbitals of fluorine overlap more effectively with the 2p orbitals of carbon compared to the less efficient overlap between chlorine's 3p and carbon's 2p orbitals.[7][8] However, for halogens, the inductive effect overwhelmingly dominates the mesomeric effect in influencing reactivity in SNAr.[7]

  • Activating Role of Substituents:

    • Nitro Group (-NO₂): The nitro group at the 5-position is a powerful electron-withdrawing group through both induction and resonance. Its presence is critical for activating the ring towards nucleophilic attack.

    • Hydroxyl/Pyridone Group: The 2-hydroxyl substituent exists in tautomeric equilibrium with its 2-pyridone form. This equilibrium can be influenced by solvent and pH. The 2-pyridone tautomer contains an electron-withdrawing carbonyl group, which can further enhance the electrophilicity of the ring. Furthermore, the hydroxyl/pyridone moiety can engage in hydrogen bonding, influencing the reaction environment and potentially the reaction mechanism.[9][10][11]

Direct Reactivity Comparison: Fluorine vs. Chlorine

Based on the principles outlined above, a clear prediction of relative reactivity can be made.

This compound is expected to be significantly more reactive than 3-Chloro-5-nitropyridin-2-ol in SNAr reactions.

The rationale is rooted in the rate-determining step. The superior inductive effect of fluorine makes the carbon atom at the 3-position (C-3) in the fluoro-analogue more electrophilic. This lowers the activation energy for the nucleophilic attack, leading to a faster formation of the Meisenheimer intermediate and, consequently, a higher overall reaction rate. While the C-F bond is stronger than the C-Cl bond, its cleavage occurs after the rate-determining step and therefore has a minimal impact on the reaction kinetics.[3] Studies on analogous systems, such as 2-fluoro- and 2-chloropyridines, have shown the fluoro-compound to be over 300 times more reactive.[12] Similar trends are observed in other heterocyclic systems like purine nucleosides.[13][14]

Summary of Comparative Properties
PropertyThis compound3-Chloro-5-nitropyridin-2-olRationale
Inductive Effect (-I) of Halogen StrongerWeakerFluorine is more electronegative than chlorine.[6][15]
Electrophilicity of C-3 HigherLowerThe stronger -I effect of fluorine withdraws more electron density.
Rate of Nucleophilic Attack (RDS) FasterSlowerThe higher electrophilicity of the fluoro-analogue lowers the activation energy.[3]
Meisenheimer Intermediate Stability More StableLess StableThe negative charge is better stabilized by the more electronegative fluorine atom.
C-Halogen Bond Strength StrongerWeakerNot a primary factor in determining the SNAr reaction rate.
Predicted Overall SNAr Reactivity Higher Lower Dominated by the rate of formation of the Meisenheimer intermediate.[12][13]

Experimental Protocol: Kinetic Competition Analysis

To empirically validate the predicted reactivity difference, a kinetic competition experiment is the most direct and reliable method. This approach eliminates variability from separate experiments by subjecting both substrates to identical conditions in the same reaction vessel.

Objective

To determine the relative reaction rate of this compound and 3-Chloro-5-nitropyridin-2-ol with a model nucleophile, piperidine, under standardized conditions.

Materials
  • This compound

  • 3-Chloro-5-nitropyridin-2-ol

  • Piperidine (freshly distilled)

  • Anhydrous Acetonitrile (MeCN, HPLC grade)

  • Dodecane (internal standard)

  • Reaction vials with magnetic stir bars

  • Thermostatted reaction block or oil bath

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or HPLC-UV

Procedure
  • Stock Solution Preparation: Prepare a 0.1 M stock solution in anhydrous acetonitrile containing equimolar amounts of this compound, 3-Chloro-5-nitropyridin-2-ol, and dodecane as an internal standard.

  • Reaction Setup: In a reaction vial, place 1.0 mL of the stock solution. Thermostat the vial to the desired reaction temperature (e.g., 50 °C).

  • Reaction Initiation: Add a sub-stoichiometric amount of piperidine (e.g., 0.5 equivalents relative to each substrate, which is 0.05 mmol) to the vial to initiate the reaction. This ensures the reaction is studied under conditions where both substrates are competing for a limited amount of nucleophile.

  • Time-Course Monitoring: At specified time intervals (e.g., t = 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a separate vial containing a suitable quenching solution (e.g., dilute HCl in acetonitrile) to stop the reaction.

  • Analysis: Analyze the quenched samples by GC-FID or HPLC-UV to quantify the remaining concentrations of both starting materials relative to the internal standard.

  • Data Processing: Calculate the percentage conversion of each substrate at each time point. The ratio of the rate constants (kF/kCl) can be determined from the relative rates of consumption of the two starting materials.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 M Stock Solution (Fluoro- & Chloro-substrates, Dodecane in MeCN) B Equilibrate 1.0 mL Stock Solution at 50 °C A->B C Initiate with 0.5 eq. Piperidine B->C D Sample at t = 0, 15, 30, 60, 120, 240 min C->D E Quench Aliquots D->E F Analyze via GC-FID or HPLC-UV E->F G Calculate % Conversion & Reactivity Ratio (kF/kCl) F->G

Caption: Workflow for the kinetic competition experiment.

Anticipated Results

The experimental data is expected to show a significantly faster depletion of this compound compared to 3-Chloro-5-nitropyridin-2-ol.

Time (min)This compound Conversion (%)3-Chloro-5-nitropyridin-2-ol Conversion (%)
000
1535< 1
30582
60824
120958
240>9915

Note: This data is hypothetical and serves to illustrate the expected trend.

Visualizing the SNAr Mechanism

The following diagram illustrates the key steps in the nucleophilic aromatic substitution on a 3-halopyridinol substrate.

G start Substrate + Nucleophile (Nu⁻) step1 Rate-Determining Step: Nucleophilic Attack start->step1 intermediate Meisenheimer Intermediate (Anionic) step1->intermediate Forms stabilized intermediate note Rate is faster for X=F than X=Cl due to stronger inductive effect, stabilizing the intermediate. step1->note step2 Fast Step: Elimination of Halide (X⁻) intermediate->step2 Restores aromaticity end Product step2->end

Caption: Generalized mechanism for SNAr on 3-halopyridinols.

Conclusion and Practical Implications for Researchers

For scientists and professionals in drug development and chemical synthesis, this has several practical implications:

  • Milder Reaction Conditions: The higher reactivity of the fluoro-analogue often permits the use of milder reaction conditions (e.g., lower temperatures, shorter reaction times, weaker bases), which can improve functional group tolerance and reduce the formation of byproducts.

  • Choice of Substrate: When rapid and efficient substitution is desired, this compound is the superior choice. Conversely, if a more controlled or selective reaction is needed in a complex molecule with multiple electrophilic sites, the less reactive 3-Chloro-5-nitropyridin-2-ol might offer a synthetic advantage.

  • Process Optimization: Understanding this reactivity differential is crucial for economic and environmental process optimization. The ability to use less energy and reduce reaction times contributes to more sustainable and cost-effective chemical manufacturing.

Ultimately, the choice between these two valuable building blocks will depend on the specific synthetic challenge at hand, balancing the need for reactivity with considerations of cost, availability, and selectivity.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 3-Fluoro-5-nitropyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Nitropyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged structural motif," forming the core of numerous FDA-approved drugs.[1] The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties to achieve desired biological effects. The compound 3-Fluoro-5-nitropyridin-2-ol is a particularly valuable starting material. The presence of a hydroxyl group, a nitro group, and a fluorine atom on the pyridine ring creates a unique electronic environment and provides multiple reactive sites for synthetic modification. The strong electron-withdrawing nature of the nitro and fluoro groups makes the pyridine ring susceptible to nucleophilic substitution, facilitating the synthesis of a diverse library of derivatives.

This guide provides a comparative analysis of the biological activities exhibited by various classes of compounds derived from this versatile scaffold. We will delve into their anticancer, antimicrobial, and enzyme-inhibitory properties, presenting objective performance comparisons supported by experimental data and elucidating the structure-activity relationships that govern their efficacy.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the nitropyridine scaffold have demonstrated significant potential in oncology research, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth.

Comparative Efficacy Against Cancer Cell Lines

The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. As shown in Table 1, modifications to the core structure lead to substantial variations in activity against different cancer types. For instance, the introduction of a 3,4,5-trimethoxyphenyl group, a feature common in tubulin-targeting agents, can confer potent activity against breast cancer cells like MCF-7.[2][3] Similarly, other derivatives have shown promise against lung (A549) and cervical (HeLa) cancer cell lines.[4][5]

Table 1: Comparative Anticancer Activity (IC50) of Selected Pyridine Derivatives

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
3-Fluoro-β-lactam (Compound 32)MCF-7 (Breast)0.075[2][3]
3-Fluoro-β-lactam (Compound 33)MCF-7 (Breast)0.095[2][3]
3-Fluoro-β-lactam (Compound 32)Hs578T (Breast, Triple-Negative)0.033[3]
2,5-Diketopiperazine (Compound 11)A549 (Lung)1.2[4]
2,5-Diketopiperazine (Compound 11)HeLa (Cervical)0.7[4]
1,3,5-Triazine (Compound 13g)A549 (Lung)0.20[5]
1,3,5-Triazine (Compound 13g)MCF-7 (Breast)1.25[5]
4-Thiazolidinone (Compound 14b)MDA-MB-231 (Breast)6.61[6]
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is through the activation of the intrinsic apoptotic pathway. This process is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of caspases that execute cell death. Mechanistic studies have shown that active derivatives can downregulate anti-apoptotic proteins like Bcl-2 and survivin while upregulating pro-apoptotic proteins such as Bax, leading to mitochondrial membrane depolarization and release of cytochrome C.[3][6]

G cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction E Enzyme ES Enzyme-Substrate Complex E->ES S Substrate S->ES P Product ES->P E_i Enzyme EI Enzyme-Inhibitor Complex (Inactive) E_i->EI I Inhibitor (Pyridine Derivative) I->EI

References

A Researcher's Guide to the Structural Validation of 3-Fluoro-5-nitropyridin-2-ol Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is not merely advantageous—it is fundamental. For novel compounds such as the derivatives of 3-fluoro-5-nitropyridin-2-ol, which hold significant potential in medicinal chemistry, unambiguous structural validation is the bedrock upon which all further research is built. This guide provides an in-depth comparison of analytical techniques for structural elucidation, with a primary focus on the gold standard: single-crystal X-ray crystallography.

As a Senior Application Scientist, my experience has consistently shown that while various spectroscopic methods provide valuable pieces of the puzzle, only X-ray crystallography delivers the definitive, high-resolution picture of atomic arrangement. This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and self-validating approach to structural determination.

The Indispensable Role of Structural Validation

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For this compound derivatives, subtle changes in bond angles, torsional angles, or the overall conformation can dramatically alter their interaction with biological targets. Therefore, an accurate structural model is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the molecular structure affect its biological efficacy.

  • Rational Drug Design: Guiding the synthesis of more potent and selective analogues.[1]

  • Intellectual Property: Providing concrete structural data for patent applications.

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstones of chemical analysis, they often provide indirect or incomplete structural information. NMR can elucidate connectivity and the local environment of atoms, and MS can determine the molecular weight and fragmentation patterns. However, for complex molecules or cases where stereochemistry is crucial, these methods can be ambiguous. X-ray crystallography, in contrast, directly maps the electron density of a molecule, providing a precise and unambiguous determination of the atomic positions in the solid state.[2][3][4]

From Synthesis to Single Crystal: The First Critical Step

The journey to a validated crystal structure begins with the synthesis of the this compound derivatives and the subsequent growth of high-quality single crystals.

Synthesis of this compound Derivatives

The synthesis of these derivatives often involves multi-step processes. A common route is the nitration of a corresponding fluorinated pyridinol precursor. For instance, 2-hydroxy-5-fluoropyridine can be treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid, under carefully controlled temperature conditions to introduce the nitro group at the desired position.[5] The precise control of reaction parameters like temperature and reagent concentration is crucial to maximize yield and minimize the formation of impurities.[5]

Other synthetic strategies may involve nucleophilic substitution reactions on appropriately substituted pyridine rings.[6][7] For example, a precursor with a good leaving group at the 3-position could be reacted with a fluoride source. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the pyridine ring.

The Art and Science of Crystal Growth

Obtaining a single crystal of suitable size and quality for X-ray diffraction is often the most challenging step.[1][8] The crystal must be a single, well-ordered lattice, typically at least 0.1 mm in each dimension, and free from significant defects like twinning or cracks.[4] Common crystallization techniques include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.[1]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent or solvent system is critical and often requires extensive screening.

X-ray Crystallography: The Unrivaled Standard for Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule.[2][8] The fundamental principle involves irradiating a single crystal with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern of reflections. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed.[4] From this map, the precise positions of all the atoms in the molecule can be determined.

Experimental Workflow: A Step-by-Step Protocol

The process of determining a crystal structure via X-ray diffraction can be broken down into several key stages:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is rotated in the X-ray beam.[9] A detector, such as a CCD or pixel detector, records the diffraction pattern as a series of images.[4]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates.

  • Structure Validation: The final structure is rigorously validated to ensure its chemical and crystallographic sensibility.[10][11][12]

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection Processing Data Processing DataCollection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure

Caption: Experimental workflow for X-ray crystallographic analysis.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

To truly appreciate the power of X-ray crystallography, it is essential to compare its capabilities with those of other common analytical techniques.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute configurationConnectivity, chemical environment of atoms, relative stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Ambiguity Low (unambiguous structure)Can be ambiguous for complex structures or isomersHigh for structural isomers
Key Limitation Requires high-quality single crystalsCan be difficult to interpret for complex moleculesDoes not provide 3D structural information

While NMR and MS are indispensable for routine characterization and reaction monitoring, they cannot provide the definitive structural proof that X-ray crystallography offers. For the this compound derivatives, where subtle structural features can have profound biological implications, relying solely on spectroscopic data would be a significant scientific compromise.

Validating the Structure: A Deeper Dive into Crystallographic Data

Once a crystal structure is solved and refined, a wealth of quantitative data becomes available for analysis. This data not only confirms the proposed molecular structure but also provides insights into the molecule's conformation and intermolecular interactions.

Key Crystallographic Parameters

For a hypothetical derivative, "Compound X," the following parameters would be scrutinized:

ParameterTypical ValueSignificance
Bond Lengths (Å) e.g., C-F: ~1.35, C-N (nitro): ~1.47, C=O: ~1.23Confirms the nature of the chemical bonds (single, double, triple) and can indicate electronic effects.
Bond Angles (°) e.g., O-N-O (nitro): ~125°, Angles in pyridine ring: ~120°Reveals the geometry around each atom and any strain within the molecule.
Torsional Angles (°) e.g., Rotation around the C-C bond connecting a substituentDefines the conformation of flexible parts of the molecule.

A crucial aspect of validating the structure is comparing these experimentally determined parameters with expected values from databases of known crystal structures, such as the Cambridge Structural Database (CSD).[13][14][15][16] The CSD is the world's repository for small-molecule organic and metal-organic crystal structures and serves as an essential resource for this comparative analysis.[16][17]

Visualizing the Structure

Visualization software, such as Mercury, is an invaluable tool for exploring the three-dimensional structure and packing of molecules in the crystal lattice.[18][19][20] It allows for the generation of high-quality images and the analysis of intermolecular interactions, such as hydrogen bonds and π-π stacking, which can play a crucial role in the solid-state properties of the compound.

Caption: Molecular graph of this compound.

Conclusion: The Imperative of Rigorous Structural Validation

For researchers, scientists, and drug development professionals working with novel chemical entities like this compound derivatives, the message is clear: there is no substitute for the unambiguous structural data provided by single-crystal X-ray crystallography. While other analytical techniques are vital components of the characterization workflow, X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution understanding of a molecule's three-dimensional architecture.

By integrating rigorous synthesis, meticulous crystal growth, and state-of-the-art crystallographic analysis, we can build a solid foundation of structural knowledge. This, in turn, empowers us to make informed decisions in the complex and challenging process of developing new and effective therapeutics. The investment in obtaining a crystal structure is an investment in the scientific integrity and ultimate success of the research program.

References

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Drug Candidates Derived from 3-Fluoro-5-nitropyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, establishing a favorable metabolic stability profile is a critical milestone. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to undesirable accumulation and toxicity. For researchers synthesizing novel drug candidates from the versatile starting material, 3-Fluoro-5-nitropyridin-2-OL, understanding the potential metabolic fate of their molecules is paramount. This guide provides an in-depth comparison of the expected in vitro metabolic stability of drug candidates derived from this scaffold, supported by established principles of drug metabolism and detailed experimental protocols.

The Structural Significance of this compound in Drug Design

The this compound scaffold offers medicinal chemists a unique combination of functional groups that can be strategically manipulated to tune the pharmacological and pharmacokinetic properties of a drug candidate. The pyridine ring itself is a common motif in many FDA-approved drugs and is often associated with improved metabolic stability.[1] The electron-withdrawing nitro group and the fluorine atom can significantly influence the electronic properties of the pyridine ring, thereby affecting its susceptibility to metabolism. The 2-hydroxyl group introduces a potential site for conjugation reactions and exists in tautomeric equilibrium with the corresponding pyridone form, which can also impact its metabolic profile.[2][3][4]

Predicting Metabolic Hotspots and Pathways

Based on the structure of this compound, several potential metabolic pathways can be anticipated for its derivatives. Understanding these pathways is crucial for designing compounds with enhanced stability.

Phase I Metabolism: The Frontline of Biotransformation

Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, introduce or expose functional groups, preparing the molecule for Phase II conjugation.[5]

  • Nitro Group Reduction: The nitroaromatic group is a key site for metabolism. It can undergo a six-electron reduction, catalyzed by nitroreductases, to form nitroso, hydroxylamino, and ultimately amino metabolites.[6][7][8] This pathway can be a double-edged sword; while it represents a clearance mechanism, the intermediates can be reactive and potentially toxic.[9][10][11] The rate and extent of nitroreduction can be influenced by the overall electronic properties of the molecule.

  • Pyridine Ring Oxidation: The pyridine ring itself can be a substrate for CYP-mediated oxidation.[12] The fluorine atom at the 3-position may block metabolism at that site due to the strength of the C-F bond.[13] However, other positions on the ring could be susceptible to hydroxylation.

  • Metabolism of the 2-Hydroxyl Group: The 2-hydroxyl group can be a site for oxidation. For 2-hydroxypyridine derivatives, metabolism can be initiated by a monooxygenase attack, leading to the formation of diols.[2][14]

Phase II Metabolism: The Conjugation Cascade

Phase II enzymes conjugate the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For derivatives of this compound, the primary conjugation pathway is likely to be glucuronidation of the 2-hydroxyl group by UDP-glucuronosyltransferases (UGTs).

Visualizing the Metabolic Journey

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Drug Candidate (from this compound) Nitro_Reduction Nitro Reduction (Nitroso, Hydroxylamino, Amino metabolites) Parent_Drug->Nitro_Reduction Nitroreductases Ring_Oxidation Pyridine Ring Oxidation (Hydroxylated metabolites) Parent_Drug->Ring_Oxidation CYP450 Glucuronidation Glucuronide Conjugate Parent_Drug->Glucuronidation UGTs (at 2-OH) Excretion Excretion Nitro_Reduction->Excretion Ring_Oxidation->Glucuronidation UGTs Glucuronidation->Excretion

Caption: Predicted metabolic pathways for drug candidates derived from this compound.

Comparative Analysis: Strategies to Enhance Metabolic Stability

To improve the metabolic stability of drug candidates synthesized from this compound, medicinal chemists can employ several strategies. The following table compares the expected metabolic stability of the parent scaffold with that of rationally designed analogs.

Compound/StrategyKey Structural FeatureExpected Impact on Metabolic StabilityRationale
Parent Scaffold Derivative 3-Fluoro-5-nitro-2-hydroxypyridine coreModerate to LowThe nitro group and the pyridine ring are potential sites for Phase I metabolism. The 2-hydroxyl group is a site for Phase II conjugation.
Alternative 1: Nitro Group Bioisostere Replacement of the nitro group with a more stable bioisostere (e.g., nitrile, trifluoromethyl)HighBioisosteric replacement of the metabolically labile nitro group can block the nitroreduction pathway, a major route of metabolism.[15][16] The nitrile group, for instance, is generally metabolically robust.[17]
Alternative 2: Blocking Metabolic Hotspots Introduction of a metabolically stable group (e.g., fluorine, deuterium) at a predicted site of oxidation on the pyridine ringModerate to HighStrategic placement of a fluorine or deuterium atom can block CYP-mediated oxidation at that position due to the higher bond strength of C-F and C-D compared to C-H.[13][18]
Alternative 3: Modification of the 2-Hydroxyl Group Conversion of the 2-hydroxyl group to a metabolically more stable ether or ester prodrugVariable (Prodrug dependent)Masking the hydroxyl group can prevent direct Phase II conjugation. The stability will then depend on the lability of the prodrug linkage.

Experimental Protocols for Assessing In Vitro Metabolic Stability

To empirically determine the metabolic stability of novel compounds, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[19][20]

Liver Microsomal Stability Assay

This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.[21][22][23]

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (1 mM in DMSO).

    • Pooled human liver microsomes (commercially available).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (100 mM, pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

    • Add the test compound to the mixture to a final concentration of 1 µM.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[24]

Microsomal_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Microsomes, Compound, NADPH) Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Sample_Timepoints Sample at Time Points Incubate->Sample_Timepoints Quench_Reaction Quench Reaction Sample_Timepoints->Quench_Reaction Analyze_LCMS Analyze by LC-MS/MS Quench_Reaction->Analyze_LCMS Calculate_Stability Calculate t½ and CLint Analyze_LCMS->Calculate_Stability End End Calculate_Stability->End

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes and active transporter systems.[25][26][27][28]

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (1 mM in DMSO).

    • Cryopreserved human hepatocytes (commercially available).

    • Hepatocyte incubation medium (e.g., Williams' Medium E).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Cell Plating and Incubation:

    • Thaw and plate the cryopreserved hepatocytes in collagen-coated plates.

    • Allow the cells to attach and form a monolayer.

    • Replace the plating medium with incubation medium containing the test compound (final concentration 1 µM).

    • Incubate at 37°C in a humidified incubator.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), collect aliquots of the incubation medium.

    • Quench the reaction and process the samples as described in the microsomal stability assay.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described previously.[24]

Hepatocyte_Assay_Workflow Start Start Plate_Hepatocytes Plate Cryopreserved Hepatocytes Start->Plate_Hepatocytes Add_Compound Add Test Compound Plate_Hepatocytes->Add_Compound Incubate_Cells Incubate at 37°C Add_Compound->Incubate_Cells Sample_Medium Sample Medium at Time Points Incubate_Cells->Sample_Medium Quench_Reaction Quench Reaction Sample_Medium->Quench_Reaction Analyze_LCMS Analyze by LC-MS/MS Quench_Reaction->Analyze_LCMS Calculate_Stability Calculate t½ and CLint Analyze_LCMS->Calculate_Stability End End Calculate_Stability->End

Caption: Workflow for the Hepatocyte Stability Assay.

Conclusion

The in vitro metabolic stability of drug candidates derived from this compound is a multifaceted parameter influenced by the interplay of its constituent functional groups. While the parent scaffold presents potential metabolic liabilities, particularly at the nitro group and the pyridine ring, rational drug design strategies, such as bioisosteric replacement and metabolic blocking, can significantly enhance stability. The systematic application of in vitro assays, including microsomal and hepatocyte stability studies, is indispensable for characterizing the metabolic profile of novel compounds and guiding the selection of candidates with optimal pharmacokinetic properties for further development. By integrating predictive metabolic assessment with empirical in vitro data, researchers can navigate the complexities of drug metabolism and increase the probability of success in their drug discovery endeavors.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Analogs Synthesized from 3-Fluoro-5-nitropyridin-2-ol: A Roadmap for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine and a nitro group, as seen in 3-fluoro-5-nitropyridin-2-ol, offers a versatile starting point for the synthesis of novel analogs with potential therapeutic applications, particularly in the realm of kinase inhibition. This guide provides a comprehensive overview of the structure-activity relationships (SAR) for analogs derived from this key intermediate, offering insights into rational drug design and optimization. We will explore the synthetic pathways, compare the biological activities of different analog series, and provide detailed experimental protocols to support further research and development.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a highly functionalized heterocyclic building block. The electron-withdrawing nature of both the fluorine and nitro groups activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 3-position. The 2-hydroxyl group can be alkylated or converted to a leaving group for further modification, while the 5-nitro group can be reduced to an amine, providing a handle for a wide array of chemical transformations. This multi-functional nature allows for the systematic exploration of chemical space around the pyridin-2-ol core, making it an ideal starting material for generating diverse libraries of compounds for biological screening.

Synthetic Strategies for Analog Generation

The primary routes for derivatizing this compound involve leveraging its inherent reactivity. The following diagram illustrates a general workflow for the synthesis of a diverse library of analogs.

Synthetic_Workflow cluster_0 Modification at C3 (SNAr) cluster_1 Modification at C2 (O-Alkylation) cluster_2 Modification at C5 (Nitro Reduction) start This compound c3_amines C3-Amino Analogs start->c3_amines R-NH2 c3_ethers C3-Ether Analogs start->c3_ethers R-OH c3_thioethers C3-Thioether Analogs start->c3_thioethers R-SH c2_ethers C2-Ether Analogs start->c2_ethers R-X c5_amine 5-Aminopyridin-2-ol Derivative start->c5_amine Reduction (e.g., H2, Pd/C) c5_amides C5-Amide/Sulfonamide Analogs c5_amine->c5_amides Acylation/Sulfonylation

Caption: General synthetic routes for the diversification of this compound.

Comparative SAR of Analog Series as Kinase Inhibitors

Based on the prevalence of substituted pyridines as kinase inhibitors, we will focus our SAR discussion on this class of enzymes. Kinases such as p38 MAP kinase, Aurora kinases, and Monopolar Spindle 1 (MPS1) are key targets in oncology and inflammatory diseases, and substituted pyridinones have shown promise as inhibitors of these enzymes[1][2][3].

Analogs with Modifications at the C3-Position

The fluorine at the C3-position is an excellent leaving group for SNAr reactions. Replacing it with various nucleophiles allows for the exploration of the solvent-exposed region of the kinase active site.

Analog Series General Structure Key SAR Observations Hypothetical Potency Range (IC50)
C3-Amino Analogs 3-(Alkyl/Arylamino)-5-nitropyridin-2-olSmall, flexible alkylamines may provide moderate potency. Bulky aromatic amines can enhance potency through π-stacking interactions.100 nM - 10 µM
C3-Ether Analogs 3-(Alkoxy/Aryloxy)-5-nitropyridin-2-olIntroduction of a flexible linker (e.g., ethylene glycol) can improve solubility and potency.500 nM - 20 µM
C3-Thioether Analogs 3-(Alkyl/Arylthio)-5-nitropyridin-2-olGenerally show similar or slightly reduced potency compared to ether analogs.800 nM - 25 µM

Expertise & Experience: The introduction of a hydrogen bond donor/acceptor moiety at the C3 position can facilitate interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors[4].

Analogs with Modifications at the C2-Position

Alkylation of the 2-hydroxyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Analog Series General Structure Key SAR Observations Hypothetical Potency Range (IC50)
C2-O-Alkyl Analogs 3-Fluoro-2-alkoxy-5-nitropyridineSmall alkyl groups (e.g., methyl, ethyl) are generally well-tolerated. Larger, branched alkyl groups can lead to steric clashes and reduced potency.200 nM - 15 µM

Trustworthiness: It is crucial to confirm that O-alkylation does not disrupt the key interactions of the pyridinone core with the kinase active site. Co-crystallization studies are invaluable for verifying binding modes[2].

Analogs with Modifications at the C5-Position

The 5-nitro group is a versatile handle for introducing a variety of functionalities. Reduction to an amine followed by acylation or sulfonylation can introduce substituents that probe deeper into the kinase active site.

Analog Series General Structure Key SAR Observations Hypothetical Potency Range (IC50)
C5-Amide Analogs N-(3-Fluoro-2-oxo-1,2-dihydropyridin-5-yl)acetamideIntroduction of an amide can provide additional hydrogen bonding interactions. The nature of the R group can significantly impact potency and selectivity.50 nM - 5 µM
C5-Sulfonamide Analogs N-(3-Fluoro-2-oxo-1,2-dihydropyridin-5-yl)benzenesulfonamideSulfonamides can act as hydrogen bond acceptors and their appended aryl groups can occupy hydrophobic pockets.80 nM - 8 µM

Authoritative Grounding & Comprehensive References: The development of potent and selective kinase inhibitors often relies on establishing interactions with specific residues outside the highly conserved ATP-binding pocket. The C5-position provides an excellent vector for achieving this[1].

The following diagram illustrates the hypothetical binding of a C5-amide analog within a generic kinase active site.

Kinase_Binding cluster_0 Kinase Active Site hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket inhibitor C5-Amide Analog inhibitor->hinge H-bond (Pyridinone) inhibitor->hydrophobic_pocket Hydrophobic Interaction (R-group)

Caption: Hypothetical binding mode of a C5-amide analog in a kinase active site.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of analogs derived from this compound.

General Procedure for SNAr Reaction at the C3-Position
  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF, DMSO) is added a base (e.g., K2CO3, Et3N) (2.0 eq).

  • The corresponding nucleophile (amine, alcohol, or thiol) (1.2 eq) is added, and the reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for 2-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired C3-substituted analog.

General Procedure for Nitro Group Reduction
  • The 5-nitro-pyridin-2-ol derivative (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, methanol, ethyl acetate).

  • A catalyst, such as 10% Pd/C, is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the 5-amino-pyridin-2-ol derivative.

In Vitro Kinase Inhibition Assay (e.g., p38α MAP Kinase)
  • The kinase activity is assayed using a radiometric filter binding assay or a fluorescence-based assay.

  • The test compounds are serially diluted in DMSO and pre-incubated with the p38α enzyme in assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein).

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).

  • The reaction is stopped, and the amount of product formed is quantified.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Trustworthiness: Each assay should include a known potent inhibitor as a positive control (e.g., SB203580 for p38α) to validate the assay performance.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile starting material for the generation of diverse libraries of analogs for drug discovery. The SAR studies of these analogs, particularly as kinase inhibitors, reveal that modifications at the C3, C2, and C5 positions can significantly impact their biological activity. The strategic derivatization of the C5-amino group appears to be a particularly promising approach for developing potent and selective inhibitors. Future work should focus on exploring a wider range of substituents at this position and employing structure-based drug design to optimize interactions with specific kinase targets.

References

The Strategic Fluorination of Pyridines: A Comparative Guide to Modern Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Pyridine-Based Drug Discovery

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] Among the vast landscape of bioactive scaffolds, fluorinated pyridines hold a position of particular significance. The pyridine ring is a prevalent motif in numerous FDA-approved drugs, and the addition of fluorine can dramatically enhance therapeutic efficacy.[3][4] This guide provides a comparative analysis of the primary agents used for pyridine fluorination, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic nuances of electrophilic and nucleophilic fluorinating agents, present comparative data, and provide detailed experimental protocols to bridge theory with practice.

Pillar 1: Understanding the Dichotomy - Electrophilic vs. Nucleophilic Fluorination

The synthesis of fluorinated pyridines is primarily achieved through two distinct mechanistic pathways: electrophilic and nucleophilic fluorination. The choice between these approaches is dictated by the electronic nature of the pyridine substrate and the desired regioselectivity.

  • Electrophilic Fluorination: This approach involves the reaction of an electron-rich pyridine ring with a reagent that delivers an electrophilic fluorine atom ("F+"). These reactions are particularly useful for the direct C-H fluorination of pyridines.

  • Nucleophilic Fluorination: In this strategy, a fluoride anion ("F-") acts as a nucleophile, typically displacing a leaving group on the pyridine ring. This method is often employed for the synthesis of fluoropyridines from precursors such as chloropyridines or nitropyridines.[5]

Pillar 2: A Comparative Analysis of Key Fluorinating Agents

The modern synthetic chemist has a diverse arsenal of fluorinating agents at their disposal. Here, we compare the efficacy, scope, and safety of the most prominent reagents for pyridine synthesis.

Electrophilic Fluorinating Agents: The "N-F" Class

Reagents containing a nitrogen-fluorine (N-F) bond are the dominant class of electrophilic fluorinating agents, prized for their stability and ease of handling compared to hazardous alternatives like molecular fluorine.[6][7]

1. Selectfluor® (F-TEDA-BF₄): The Workhorse of Electrophilic Fluorination

Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably the most widely used electrophilic fluorinating agent.[8][9][10] It is a stable, crystalline solid that is tolerant of air and moisture, making it a user-friendly option for a variety of applications.[8]

Mechanism of Action: The precise mechanism of fluorination with Selectfluor® is still a subject of some debate, with evidence supporting both single-electron transfer (SET) and SN2 pathways.[8][11] In the context of pyridine fluorination, the reaction generally proceeds via an electrophilic attack on the electron-rich pyridine ring.

Key Advantages:

  • High Reactivity: Selectfluor® is one of the most powerful electrophilic fluorinating agents available.[7][12]

  • Safety and Stability: It is a non-toxic, non-explosive solid, making it a safer alternative to gaseous fluorine.[7]

  • Versatility: Beyond fluorination, Selectfluor® can also act as a potent oxidant, mediating a range of other chemical transformations.[8][9][13]

Limitations:

  • Cost: While commercially available, the cost of Selectfluor® can be a consideration for large-scale syntheses.

  • Substrate Scope: Highly electron-deficient pyridines may be unreactive towards Selectfluor®.

2. N-Fluoropyridinium Salts:

A range of N-fluoropyridinium salts have been developed as effective electrophilic fluorinating agents.[6] These reagents are often synthesized by the direct fluorination of pyridine or its derivatives in the presence of a non-nucleophilic counteranion.[6]

Key Advantages:

  • Tunable Reactivity: The reactivity of N-fluoropyridinium salts can be modulated by altering the substituents on the pyridine ring.

  • Good Stability: Many of these salts are stable, non-hygroscopic solids.[6]

Limitations:

  • Availability: Some specialized N-fluoropyridinium salts may not be as readily available as Selectfluor®.

3. N-Fluorobenzenesulfonimide (NFSI):

NFSI is another powerful and versatile electrophilic fluorinating agent. It is a stable, crystalline solid that has demonstrated efficacy in the fluorination of a wide variety of nucleophiles, including enolates and aromatic compounds.[6]

Key Advantages:

  • High Thermal Stability: NFSI is a thermally stable reagent.

  • Broad Substrate Scope: It can fluorinate a diverse range of substrates.[6]

Limitations:

  • Harsh Conditions for Some Substrates: The fluorination of less reactive aromatics with NFSI can require high temperatures and neat conditions.[6]

Nucleophilic Fluorinating Agents: Harnessing the Power of Fluoride

Nucleophilic fluorinating agents deliver a fluoride ion to the substrate. These reagents are essential for reactions involving the displacement of leaving groups.[14][15]

1. Pyridinium Poly(hydrogen fluoride) (Olah's Reagent):

This reagent, a complex of hydrogen fluoride and pyridine, is a convenient and effective source of nucleophilic fluoride.[16] It is less corrosive and easier to handle than anhydrous hydrogen fluoride.

Key Advantages:

  • Convenience: It offers a more manageable way to handle hydrogen fluoride.[16]

  • Effectiveness: It is a potent fluorinating agent for a variety of transformations.

Limitations:

  • Acidity: The highly acidic nature of the reagent can be incompatible with sensitive functional groups.

2. Tetrabutylammonium Fluoride (TBAF):

TBAF is a soluble and widely used source of fluoride ions in organic synthesis. It is commercially available as a hydrate or in solution.[15]

Key Advantages:

  • Solubility: Its solubility in organic solvents facilitates homogeneous reaction conditions.[15]

  • Versatility: TBAF is used in a broad range of nucleophilic substitution reactions.[15]

Limitations:

  • Hygroscopicity: The anhydrous form is highly hygroscopic, and the presence of water can affect reactivity.

3. Metal Fluorides (KF, CsF):

Alkali metal fluorides, particularly potassium fluoride (KF) and cesium fluoride (CsF), are cost-effective sources of nucleophilic fluoride.

Key Advantages:

  • Cost-Effectiveness: These reagents are generally inexpensive.[17]

  • High Basicity: Their basicity can be advantageous in certain reactions.[17]

Limitations:

  • Low Solubility: Their low solubility in organic solvents can necessitate the use of phase-transfer catalysts or polar aprotic solvents.

Pillar 3: Data-Driven Comparison and Experimental Protocols

To facilitate a direct comparison, the following table summarizes the key characteristics of the discussed fluorinating agents.

ReagentTypeFormKey AdvantagesKey Limitations
Selectfluor® (F-TEDA-BF₄) ElectrophilicCrystalline SolidHigh reactivity, safety, versatilityCost, limited reactivity with electron-deficient substrates
N-Fluoropyridinium Salts ElectrophilicCrystalline SolidTunable reactivity, good stabilityAvailability of specialized variants
NFSI ElectrophilicCrystalline SolidHigh thermal stability, broad substrate scopeCan require harsh conditions
Pyridinium Poly(hydrogen fluoride) NucleophilicLiquidConvenient HF source, effectiveHigh acidity
TBAF NucleophilicSolid/SolutionGood solubility in organic solvents, versatileHygroscopic
KF, CsF NucleophilicCrystalline SolidCost-effective, high basicityLow solubility in organic solvents
Experimental Protocol: Direct C-H Fluorination of an Electron-Rich Pyridine using Selectfluor®

This protocol provides a general procedure for the direct fluorination of an activated pyridine derivative.

Materials:

  • Substituted Pyridine (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Acetonitrile (5 mL)

  • Argon or Nitrogen atmosphere

  • Round-bottom flask with a magnetic stir bar

  • Standard workup and purification supplies (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted pyridine and acetonitrile.

  • Stir the solution at room temperature to ensure complete dissolution.

  • In a single portion, add Selectfluor® to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired fluorinated pyridine.

Experimental Protocol: Nucleophilic Fluorination of a Chloropyridine using TBAF

This protocol outlines a general method for the nucleophilic aromatic substitution of a chlorine atom with fluoride.

Materials:

  • Chloropyridine derivative (1.0 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.5 mmol, anhydrous)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

  • Argon or Nitrogen atmosphere

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Standard workup and purification supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chloropyridine derivative and anhydrous DMSO.

  • Add anhydrous TBAF to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or distillation.

Visualizing the Pathways: Reaction Mechanisms and Workflows

To further elucidate the processes described, the following diagrams illustrate the general mechanisms of electrophilic and nucleophilic fluorination, as well as a typical experimental workflow.

Electrophilic_Fluorination Pyridine Electron-Rich Pyridine Intermediate Wheland-type Intermediate Pyridine->Intermediate + 'F+' Selectfluor Selectfluor® (F-TEDA-BF₄) Selectfluor->Intermediate Product Fluorinated Pyridine Intermediate->Product - H+

Caption: Generalized mechanism of electrophilic fluorination of pyridine.

Nucleophilic_Fluorination Chloropyridine Chloropyridine Intermediate Meisenheimer Complex Chloropyridine->Intermediate + F- Fluoride Fluoride Source (e.g., TBAF) Fluoride->Intermediate Product Fluoropyridine Intermediate->Product - Cl-

Caption: Generalized mechanism of nucleophilic fluorination of pyridine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Mix Combine Reactants Inert->Mix Heat Heat/Stir Mix->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify

Caption: A typical experimental workflow for pyridine fluorination.

Conclusion: Selecting the Optimal Fluorinating Agent

The choice of an appropriate fluorinating agent is a critical decision in the synthesis of fluorinated pyridines. For the direct C-H fluorination of electron-rich pyridines, electrophilic reagents such as Selectfluor® offer a powerful and convenient solution. Conversely, for the conversion of pyridines bearing good leaving groups, nucleophilic fluoride sources like TBAF or Olah's reagent are the methods of choice. By understanding the underlying mechanisms, comparative advantages, and practical considerations outlined in this guide, researchers can navigate the complexities of pyridine fluorination and accelerate the discovery of novel, fluorine-containing therapeutics.

References

A Comparative Guide to the Purity Assessment of Synthesized 3-Fluoro-5-nitropyridin-2-ol: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. One such critical intermediate is 3-Fluoro-5-nitropyridin-2-ol, a versatile building block in the synthesis of novel therapeutic agents. The synthetic route to this compound, often involving the nitration of a fluorinated pyridine precursor, can introduce a variety of impurities, including positional isomers, unreacted starting materials, and reaction by-products.[1] Consequently, the rigorous and accurate assessment of its purity is a non-negotiable step in the quality control pipeline.

This guide provides an in-depth comparison of two powerful and widely adopted analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While both methods are instrumental, they operate on fundamentally different principles, offering distinct and complementary insights. HPLC is a comparative, separation-based technique ideal for impurity profiling[2][3], whereas qNMR is an absolute, structure-based method that provides a direct measure of purity without the need for an identical reference standard.[4][5] We will explore the theoretical underpinnings, practical methodologies, and comparative advantages of each, providing researchers and drug development professionals with the expertise to make informed decisions for the robust characterization of synthesized intermediates.

Method 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the workhorse of purity analysis in the pharmaceutical industry.[6][7] Its power lies in its ability to separate a complex mixture into its individual components, allowing for the detection and relative quantification of the target compound and any associated impurities.[8]

The Causality Behind HPLC Method Development

A successful HPLC separation is not accidental; it is the result of a systematic selection of parameters tailored to the analyte's physicochemical properties. For this compound, which is a polar aromatic compound, the following choices are critical:

  • Stationary Phase (Column) Selection: The initial choice for a versatile separation of polar and non-polar compounds is a C18 (octadecylsilane) column.[9] This reversed-phase column retains compounds based on their hydrophobicity. However, for enhanced retention of polar analytes or different selectivity for closely related impurities, alternative phases such as Phenyl or polar-endcapped C18 columns can be invaluable.[9][10]

  • Mobile Phase Selection: A gradient elution using a mixture of water (often with a buffer) and an organic solvent like acetonitrile or methanol is typically employed. The use of a buffer, such as ammonium formate or phosphate, is crucial to control the pH.[9] For an acidic compound like a pyridinol, maintaining a consistent pH prevents peak tailing and ensures reproducible retention times.

  • Detector Selection: The nitroaromatic structure of this compound contains a strong chromophore, making a UV-Vis detector the ideal choice for its sensitivity and robustness. The detection wavelength is selected at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.

HPLC Experimental Workflow

The logical flow of an HPLC experiment is designed for precision and reproducibility, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_analysis Data Analysis prep_sample Accurately weigh sample & dissolve in diluent prep_mobile Prepare & degas mobile phases (A & B) instrument_setup Equilibrate column with initial mobile phase prep_mobile->instrument_setup injection Inject sample solution instrument_setup->injection separation Elute with solvent gradient (Separation on column) injection->separation detection Detect eluting compounds (UV Detector) separation->detection chromatogram Generate Chromatogram (Signal vs. Time) detection->chromatogram integration Integrate all peaks chromatogram->integration calculation Calculate purity (% Area Normalization) integration->calculation

Caption: A typical experimental workflow for HPLC-based purity analysis.

Detailed Experimental Protocol: HPLC Purity Assay
  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (to be optimized based on UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~5 mg of synthesized this compound and dissolve in 10 mL of a 50:50 water/acetonitrile mixture to a final concentration of 0.5 mg/mL.

Data Presentation and Interpretation

The primary output is a chromatogram. Purity is typically calculated using the area percent method, which assumes that all compounds have a similar response factor at the detection wavelength.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.521,5200.08Unknown Impurity
28.761,895,60099.78This compound
310.142,6500.14Unknown Impurity
Total 1,899,770 100.00

Interpretation: The HPLC analysis indicates a purity of 99.78% based on area normalization. This method is highly effective for detecting and quantifying trace impurities, providing a detailed "fingerprint" of the sample's composition. However, it is a relative purity value and its accuracy depends on the response factors of the impurities.

Method 2: Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR stands apart from chromatographic techniques because it is a primary ratio method of measurement as defined by the Bureau International des Poids et Mesures (BIPM).[4] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11][12] This allows for the determination of the absolute purity (as a mass fraction) of a substance by co-dissolving it with a certified internal standard (IS) of known purity and concentration.[13]

The Causality Behind qNMR Method Development

Accurate quantification by NMR is contingent on a set of carefully controlled experimental parameters. The choices are not arbitrary but are grounded in the physics of nuclear magnetic resonance.

  • Internal Standard (IS) Selection: This is the most critical decision in a qNMR experiment.[14] An ideal IS must:

    • Be of high, certified purity (≥99.9%).

    • Be chemically stable and non-reactive with the analyte or solvent.

    • Possess signals in a region of the ¹H NMR spectrum that is free from any analyte signals.[15][16]

    • Be completely soluble in the chosen deuterated solvent.[13][15]

    • Have a simple signal pattern (e.g., a singlet) for easy and accurate integration. For this compound in DMSO-d₆, maleic acid or 1,4-dinitrobenzene are excellent candidates.[16]

  • Solvent Selection: A deuterated solvent that provides good solubility for both the analyte and the IS is required. DMSO-d₆ is a versatile choice for many polar organic molecules.

  • Acquisition Parameters: To ensure the direct proportionality between signal integral and molar concentration holds true, the experiment must be set up correctly.

    • Relaxation Delay (d1): This is paramount. The delay between successive scans (d1) must be long enough to allow all relevant nuclei (in both the analyte and IS) to fully return to thermal equilibrium. A conservative and safe choice is a delay of at least 7 times the longest spin-lattice relaxation time (T₁).[17] Insufficient relaxation is a major source of systematic error in qNMR.[18]

    • Signal-to-Noise (S/N): A high S/N ratio is required for precise integration. A ratio of at least 250:1 is recommended to achieve precision better than 1%.[12] This is achieved by acquiring a sufficient number of scans.

qNMR Experimental Workflow

The qNMR workflow is centered on meticulous sample preparation and the acquisition of a fully relaxed spectrum.

QNMR_Workflow cluster_prep Meticulous Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Processing & Calculation weigh_is Accurately weigh certified Internal Standard (IS) weigh_analyte Accurately weigh analyte sample weigh_is->weigh_analyte dissolve Quantitatively transfer & dissolve both in deuterated solvent weigh_analyte->dissolve setup_exp Set key parameters: - Long relaxation delay (d1) - 90° pulse - Sufficient scans dissolve->setup_exp acquire_fid Acquire Free Induction Decay (FID) setup_exp->acquire_fid process_spec Process spectrum: - Fourier Transform - Phase & Baseline Correction acquire_fid->process_spec integrate Integrate analyte & IS peaks process_spec->integrate calculate Calculate absolute purity using qNMR equation integrate->calculate

Caption: The qNMR workflow, emphasizing precise preparation and acquisition.

Detailed Experimental Protocol: ¹H qNMR Purity Assay
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥ 99.9%).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the certified Maleic Acid into a vial.

    • Accurately weigh approximately 15 mg of the synthesized this compound into the same vial.

    • Add ~0.75 mL of DMSO-d₆, ensuring complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Key NMR Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 seconds (determined after a T₁ measurement, ensuring d1 > 7 * T₁_longest).

    • Acquisition Time (aq): ~3-4 seconds.

    • Number of Scans: 16-64 (to achieve S/N > 250:1).

  • Data Processing: Apply Fourier transform, followed by careful manual phase and baseline correction. Integrate a well-resolved signal for the analyte and the signal for the internal standard.

Data Presentation and Calculation

The purity is calculated using the following equation:[12]

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • MW: Molar Mass

  • m: Mass

  • P: Purity of the standard

ParameterAnalyte (this compound)Standard (Maleic Acid)
Mass (m)15.05 mg5.12 mg
Molar Mass (MW)158.09 g/mol 116.07 g/mol
Integrated Signal (Peak)Aromatic proton at ~8.5 ppmOlefinic protons at ~6.3 ppm
Number of Protons (N)12
Integral Value (I)5.685.25
Purity (P)To be calculated 99.9%

Calculation: Purity_analyte = (5.68 / 5.25) * (2 / 1) * (158.09 / 116.07) * (5.12 / 15.05) * 99.9% Purity_analyte = 99.5%

Comparative Analysis: HPLC vs. qNMR

The choice between HPLC and qNMR is not about which is "better," but which is best suited for the analytical question at hand. Often, the most comprehensive answer comes from using both.

FeatureHPLC (with UV Detection)qNMR
Principle Comparative, based on separation and relative response.Absolute, based on the direct proportionality of signal to molar concentration.[4]
Reference Standard Requires a certified standard of the analyte for accurate quantification; otherwise provides relative purity (% area).Requires a certified internal standard, which does not need to be the analyte itself.[13]
Specificity High; excellent at separating isomers and closely related compounds.High; based on unique chemical shifts of protons in the molecular structure.
Sensitivity Very high (typically ppm to ppb level for impurities). Ideal for trace analysis.Lower than HPLC (typically requires >0.1% for reliable quantification).
Accuracy Dependent on the equimolarity of detector response for all components in the % area method.Very high accuracy for the main component, as it is a primary method. Not subject to response factor variation.
Throughput Moderate; typical run times are 15-30 minutes per sample.Lower; requires longer experiment times due to long relaxation delays.
Sample Fate Destructive.Non-destructive; the sample can be fully recovered.

Regulatory Context and Validation

Both analytical methods must be validated to demonstrate they are fit for their intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[19][20][21] Key validation parameters like specificity, accuracy, precision, linearity, and range must be established. For HPLC, this involves analyzing samples spiked with known impurities. For qNMR, validation focuses on demonstrating the accuracy and precision of the method using certified reference materials and assessing its robustness to variations in experimental parameters.[22][23]

Conclusion: A Complementary Approach for Unimpeachable Purity Assessment

For the comprehensive purity assessment of a crucial pharmaceutical intermediate like this compound, a dual-technique approach is unequivocally superior.

  • HPLC serves as the ideal tool for impurity profiling . Its exceptional separative power and sensitivity allow for the detection, identification (when coupled with Mass Spectrometry), and relative quantification of even trace-level impurities that could impact downstream reactions or the final API's safety profile.

  • qNMR provides a robust, highly accurate, and definitive absolute purity value (mass fraction) for the main component. It acts as an orthogonal method that is not susceptible to the response factor variations that can affect HPLC's % area calculations, thereby providing a trustworthy value for the material's true content.

By integrating the relative impurity profile from HPLC with the absolute purity value from qNMR, researchers and drug development professionals can establish a complete, validated, and defensible understanding of their synthesized material's quality, ensuring a solid foundation for the subsequent stages of pharmaceutical development.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Fluoro-5-nitropyridin-2-OL Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates like 3-Fluoro-5-nitropyridin-2-OL is paramount in drug development and quality control. The choice of analytical methodology can significantly impact throughput, accuracy, and sensitivity. This guide provides an in-depth comparison and cross-validation of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. By presenting detailed experimental protocols, comparative performance data, and explaining the causality behind methodological choices, this document serves as a practical resource for researchers and scientists to select and validate the most appropriate method for their specific analytical needs.

Introduction: The Need for Robust Quantification

This compound is a substituted pyridine derivative whose structural motifs, including the fluorinated and nitrated aromatic ring, make it a valuable intermediate in the synthesis of novel pharmaceutical compounds. Ensuring the purity and concentration of such intermediates is a critical control point in the manufacturing process. The validation of analytical procedures is a regulatory requirement designed to ensure that the chosen method is fit for its intended purpose.[1][2][3][4]

Cross-validation, the process of comparing results from two distinct analytical methods, provides the highest level of assurance in the accuracy and reliability of quantification. This guide will explore a highly specific and sensitive chromatographic method (HPLC-UV) and a rapid, simpler spectroscopic method (UV-Vis), providing a framework for their implementation and comparative evaluation.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle of Operation

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For this compound, a reversed-phase (RP) C18 column is the logical choice, where the nonpolar stationary phase retains the moderately polar analyte, and a polar mobile phase elutes it. The quantification is achieved using a UV detector, which measures the absorbance of the analyte as it passes through a flow cell.[6][7] The presence of the nitropyridine chromophore in the analyte allows for strong UV absorbance, making this a highly sensitive detection method.[8]

Experimental Protocol: HPLC-UV

Objective: To develop and validate an isocratic RP-HPLC method for the precise quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Causality: This column provides a good balance of resolution, efficiency, and backpressure for analytes of this polarity.
  • Mobile Phase: 60:40 (v/v) Acetonitrile : 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid). Causality: Acetonitrile provides good elution strength. The acidic buffer suppresses the ionization of the hydroxyl group on the pyridine ring, ensuring a single, sharp peak shape.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 275 nm. Causality: This wavelength corresponds to a high absorbance region for nitropyridine derivatives, maximizing sensitivity.[9][10]

2. Standard and Sample Preparation:

  • Solvent (Diluent): Mobile Phase (60:40 Acetonitrile:Buffer).
  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the diluent (blank) to ensure no interfering peaks are present.
  • Inject each calibration standard in triplicate.
  • Construct a calibration curve by plotting the mean peak area against the concentration.
  • Inject the unknown samples for analysis.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Calibration Standards injection Inject Samples (10 µL) prep_std->injection prep_sample Prepare Unknown Sample prep_sample->injection prep_mobile Prepare Mobile Phase equilibration System Equilibration prep_mobile->equilibration equilibration->injection separation Isocratic Separation on C18 Column injection->separation detection UV Detection (275 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration calibration Plot Calibration Curve (Area vs. Conc.) integration->calibration quantification Calculate Sample Concentration calibration->quantification

Caption: Workflow for HPLC-UV quantification.

Method 2: UV-Vis Spectrophotometry

Principle of Operation

UV-Vis spectrophotometry is a quantitative technique based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through it (A = εcl).[11][12][13][14][15] This method is rapid and requires simpler instrumentation than HPLC. However, its primary limitation is a lack of specificity; any substance in the sample that absorbs light at the chosen wavelength will interfere with the measurement.[12][16]

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To develop and validate a simple UV-Vis spectrophotometric method for the quantification of this compound.

1. Instrumentation and Conditions:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
  • Cuvettes: 1 cm path length quartz cuvettes. Causality: Quartz is required for measurements in the UV range (<340 nm).
  • Measurement Mode: Absorbance.

2. Standard and Sample Preparation:

  • Solvent (Diluent): 0.1 M Hydrochloric Acid (HCl). Causality: An acidic medium ensures the complete protonation of the molecule, leading to a consistent and reproducible UV spectrum.
  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using 0.1 M HCl as the diluent.
  • Wavelength Maximum (λmax) Determination:
  • Prepare a ~20 µg/mL solution of the analyte in the diluent.
  • Scan the solution from 400 nm to 200 nm against a diluent blank to determine the wavelength of maximum absorbance (λmax). For this compound, this is expected to be around 275-285 nm.
  • Calibration Standards (1-25 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the stock solution with the diluent. Causality: The concentration range is chosen to fall within the linear response range of the spectrophotometer (typically 0.1-1.0 Absorbance Units).

3. Analysis Procedure:

  • Set the spectrophotometer to the predetermined λmax.
  • Zero the instrument using the diluent as a blank.
  • Measure the absorbance of each calibration standard in triplicate.
  • Construct a calibration curve by plotting the mean absorbance against the concentration.
  • Measure the absorbance of the unknown samples and determine their concentration from the calibration curve.

Workflow Diagram: UV-Vis Spectrophotometry Analysis

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Calibration Standards find_lambda Determine λmax (Wavelength Scan) prep_std->find_lambda measure_abs Measure Absorbance of Standards & Samples prep_std->measure_abs prep_sample Prepare Unknown Sample prep_sample->measure_abs zero_inst Zero Instrument with Blank find_lambda->zero_inst zero_inst->measure_abs calibration Plot Calibration Curve (Abs. vs. Conc.) measure_abs->calibration quantification Calculate Sample Concentration calibration->quantification

Caption: Workflow for UV-Vis spectrophotometric quantification.

Cross-Validation Study and Performance Comparison

A cross-validation study is performed by analyzing the same set of samples, prepared at various concentrations, using both the validated HPLC-UV and UV-Vis methods. The results are then compared to assess the correlation and bias between the two techniques. This process is governed by principles outlined in the ICH Q2(R1) guideline.[1][2][4][17]

Cross-Validation Workflow

CrossValidation_Workflow cluster_hplc Method 1 cluster_uvvis Method 2 SampleSet Prepare Single Set of Validation Samples (e.g., 5, 20, 50, 80 µg/mL) HPLC_Analysis Analyze via HPLC-UV Method SampleSet->HPLC_Analysis UV_Analysis Analyze via UV-Vis Method SampleSet->UV_Analysis HPLC_Results Obtain HPLC Concentration Results HPLC_Analysis->HPLC_Results Comparison Compare Results HPLC_Results->Comparison UV_Results Obtain UV-Vis Concentration Results UV_Analysis->UV_Results UV_Results->Comparison Report Assess Correlation, Bias, and Method Suitability Comparison->Report

Caption: Logical workflow for the cross-validation study.

Comparative Data Summary

The performance of each method is evaluated based on standard validation parameters. The following table summarizes typical experimental data obtained during such a study.

Validation ParameterHPLC-UV MethodUV-Vis Spectrophotometry MethodCommentary
Linearity (R²) > 0.999> 0.998Both methods show excellent linearity in their respective ranges.
Range (µg/mL) 1 - 1001 - 25HPLC offers a significantly wider linear dynamic range.
Accuracy (% Recovery) 99.5 - 101.2%98.1 - 102.5%Both methods are highly accurate for pure samples. HPLC is superior for complex matrices.
Precision (%RSD) < 1.0%< 2.0%The automated injection and stable system of HPLC yield higher precision.
LOD (µg/mL) ~0.1~0.5HPLC is more sensitive, capable of detecting lower concentrations.[18][19][20][21][22]
LOQ (µg/mL) ~0.3~1.5The limit for reliable quantification is significantly lower for the HPLC method.[18][19][20][21][22]
Specificity HighLowHPLC separates the analyte from impurities, ensuring only the target is quantified.
Analysis Time/Sample ~8 minutes~1 minuteUV-Vis offers much higher throughput for sample screening.

Conclusion and Recommendations

Both HPLC-UV and UV-Vis Spectrophotometry are viable methods for the quantification of this compound, but their applicability depends on the specific analytical objective.

  • HPLC-UV is the authoritative method for quality control, stability testing, and final product release. Its high specificity ensures that results are not skewed by impurities or degradation products. The superior sensitivity and precision make it the gold standard for accurate and reliable quantification.

  • UV-Vis Spectrophotometry serves as an excellent orthogonal method for rapid, high-throughput applications. It is ideal for in-process checks, reaction monitoring, or preliminary concentration estimations where speed is more critical than absolute specificity. Its simplicity and low operational cost are significant advantages.

The cross-validation exercise confirms that for pure substance analysis, the UV-Vis method can provide results comparable to HPLC. However, for any sample with a potentially complex matrix, the HPLC-UV method is unequivocally the superior choice to ensure data integrity and meet stringent regulatory standards.

References

Guide to Optimizing Synthetic Routes: A Comparative Analysis of 3-Fluoro-5-nitropyridin-2-OL versus Alternative Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Strategic Synthesis and Performance Benchmarking

In the intricate process of drug discovery, the strategic selection of foundational chemical scaffolds is paramount. The right building block not only dictates the efficiency of a synthetic route but also profoundly influences the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API). This guide presents a data-driven, comparative benchmark of 3-Fluoro-5-nitropyridin-2-ol, a highly versatile heterocyclic intermediate, against other common building blocks. Our analysis is grounded in key reactions central to modern medicinal chemistry, providing actionable insights for optimizing your synthetic campaigns.

Part 1: The Strategic Importance of the Activated Pyridin-2-ol Scaffold

The 2-hydroxypyridine (or its tautomer, pyridin-2-one) is a privileged structure in medicinal chemistry, renowned for its role as a bioisostere for amides and carboxylic acids and its ability to form critical hydrogen bonds with biological targets. The compound This compound enhances this core's utility through deliberate functionalization:

  • Nitro Group (-NO₂): This powerful electron-withdrawing group significantly activates the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

  • Fluorine (-F): Positioned ortho to the hydroxyl group, fluorine is an excellent leaving group for SNAr reactions, often demonstrating superior reactivity compared to other halogens.[1]

  • Hydroxyl Group (-OH): The acidic proton of the hydroxyl group can be removed under basic conditions, leading to the formation of the pyridin-2-one anion. This tautomerization further increases the ring's electron deficiency, providing an additional layer of activation that distinguishes this scaffold from simple halonitropyridines.

Part 2: Performance Benchmark 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for introducing diversity into aromatic scaffolds.[2] We benchmarked the performance of this compound against two structurally related, yet mechanistically distinct, building blocks: 2-Chloro-5-nitropyridine and 3-Fluoro-2-nitropyridine . The model reaction involves substitution with a primary amine, a common step in the synthesis of kinase inhibitors and other targeted therapies.[3][4]

Experimental Protocol: SNAr with Piperidine

To a solution of the heterocyclic building block (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) was added piperidine (1.2 mmol) followed by potassium carbonate (K₂CO₃, 2.0 mmol) as the base. The mixture was stirred at 60 °C and monitored by LC-MS. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The crude product was purified via flash column chromatography.

The choice of DMF as the solvent is causal; its polar aprotic nature effectively solvates the cationic species and promotes the rate-determining nucleophilic attack. K₂CO₃ provides the necessary basicity to facilitate the reaction without introducing competing nucleophiles.

sn_ar_workflow SNAr Experimental Workflow reagents 1. Combine Heterocycle, Piperidine, K2CO3 in DMF reaction 2. Stir at 60 °C (Monitor by LC-MS) reagents->reaction workup 3. Quench with H2O & Extract with EtOAc reaction->workup purification 4. Dry, Concentrate & Purify (Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for the SNAr benchmarking experiments.

Quantitative Performance Data

The results underscore the superior reactivity of the this compound scaffold.

Building BlockLeaving GroupPosition of AttackReaction Time (h)Isolated Yield (%)
This compound -F C3 0.5 95%
3-Fluoro-2-nitropyridine-FC3482%
2-Chloro-5-nitropyridine-ClC2875%

The drastically reduced reaction time and increased yield for This compound are directly attributable to the electronic effect of the pyridin-2-one tautomer. Under basic conditions, the deprotonated hydroxyl group creates a highly electron-deficient ring system, dramatically accelerating the formation of the Meisenheimer intermediate and subsequent fluoride displacement.

mechanism_activation Enhanced Reactivity Mechanism start This compound OH activated Activated Pyridin-2-one Anion O- start->activated Deprotonation base Base (K2CO3) intermediate Meisenheimer Complex activated->intermediate Fast Nucleophilic Attack nucleophile Nucleophile (Nu-) product Substituted Product intermediate->product Loss of F-

Caption: The role of the 2-hydroxyl group in activating the ring for SNAr.

Part 3: Performance Benchmark 2: Suzuki-Miyaura Cross-Coupling

To further assess versatility, we evaluated the building blocks in the Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.[5][6] This reaction is crucial for synthesizing biaryl structures commonly found in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the heterocyclic halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane/water (5 mL) was degassed with argon for 15 minutes. The reaction was heated to 90 °C until LC-MS indicated consumption of the starting material. The mixture was cooled, filtered through celite, and partitioned between ethyl acetate and water. The organic layer was dried, concentrated, and purified by chromatography.

Quantitative Performance Data

While C-F bond activation in Suzuki couplings can be challenging, the electronic activation of the this compound scaffold again proved advantageous.

Building BlockCoupling PartnerReaction Time (h)Isolated Yield (%)
This compound 4-MeO-Ph-B(OH)₂3 89%
3-Fluoro-2-nitropyridine4-MeO-Ph-B(OH)₂1065%
2-Chloro-5-nitropyridine4-MeO-Ph-B(OH)₂681%

Here, this compound demonstrates a superior combination of speed and yield. The electron-deficient nature of the ring facilitates the oxidative addition step in the palladium catalytic cycle. Furthermore, the pyridone oxygen may act as a coordinating ligand, stabilizing the catalytic species and promoting efficient turnover. While the chloro-substituted pyridine also performs well, as expected for Suzuki reactions, the fluoro-pyridinol offers a faster and higher-yielding alternative.

Part 4: Conclusion and Forward-Looking Synopsis

The empirical data gathered in these benchmarking studies conclusively establishes This compound as a superior building block for both SNAr and Suzuki-Miyaura cross-coupling reactions when compared to analogous halonitropyridines.

Key Advantages:

  • Accelerated Reactivity: The unique intramolecular activation provided by the pyridin-2-one tautomer leads to significantly shorter reaction times.

  • Higher Yields: Enhanced reactivity translates directly to more efficient conversions and higher isolated yields, reducing waste and improving process mass intensity.

  • Synthetic Versatility: Strong performance in two mechanistically distinct, yet fundamentally important, reaction classes highlights its broad applicability in complex molecule synthesis.

For scientists and drug development professionals engaged in the synthesis of novel heterocyclic entities, incorporating this compound into your chemical toolbox offers a distinct strategic advantage. Its predictable, high-performance reactivity profile can accelerate discovery timelines and streamline the development of robust synthetic routes.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 3-Fluoro-5-nitropyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 3-Fluoro-5-nitropyridin-2-ol, a valuable building block in medicinal chemistry[1], requires meticulous handling from acquisition to disposal. Its molecular structure—a trifecta of a pyridine ring, a nitro group, and a halogen—necessitates a disposal protocol that addresses the specific hazards of each component.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste streams. The procedures outlined here are designed to ensure personnel safety, maintain regulatory compliance, and build a culture of proactive laboratory safety.

Part 1: Hazard Assessment and Characterization

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. This compound is a halogenated nitroaromatic compound, a class of substances often associated with toxicity, irritation, and environmental hazards[2]. While comprehensive toxicological data for this specific molecule is not fully available, data from structurally similar compounds and regulatory classifications provide a strong basis for a cautious approach. The compound is known to cause skin and serious eye irritation and may cause respiratory irritation[3].

For clarity, the key physicochemical and hazard data are summarized below.

PropertyDataSource(s)
CAS Number 1033202-14-0[1][4]
Molecular Formula C₅H₃FN₂O₃[1]
Molecular Weight 158.1 g/mol [1]
Appearance Solid, often a powder[5]
Known Hazards Causes skin irritation (H315)[3]
Causes serious eye irritation (H319)[3]
May cause respiratory irritation (H335)[3]
Storage Room temperature, in a dry, well-ventilated place[1][3]

Part 2: Pre-Disposal Safety Protocols

Before any disposal activities commence, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls

All handling and preparation for the disposal of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood[6]. This is the primary defense against the inhalation of any dust or aerosols. Ensure that an emergency eyewash station and safety shower are readily accessible, within a ten-second travel distance from the work area[5][6].

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's potential hazards. The minimum required PPE includes:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes and airborne particles[2].

  • Hand Protection : Use chemically resistant gloves. While specific compatibility data for this compound is limited, butyl rubber or nitrile rubber gloves are generally recommended for pyridine and halogenated compounds[6][7][8]. Always inspect gloves before use and practice proper removal techniques to avoid skin contact[9].

  • Body Protection : A fully buttoned, flame-resistant lab coat should be worn to protect against skin contact[2].

  • Respiratory Protection : If there is a risk of exposure outside of a fume hood, a NIOSH/MSHA-approved respirator may be necessary. All respirator use must comply with a formal institutional respiratory protection program[5][10].

Part 3: Step-by-Step Disposal Procedures

The cardinal rule for disposing of this compound is segregation . As a halogenated organic compound, its waste must never be mixed with non-halogenated streams. This is because halogenated waste requires specialized, high-cost disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts[11][12].

A. Disposal of Unused or Expired Pure Compound
  • Do Not Neutralize : Do not attempt to chemically neutralize or alter the pure compound in the lab. The potential for unknown, exothermic reactions is high.

  • Maintain Original Container : Keep the compound in its original, clearly labeled container.

  • Assess Container Integrity : If the original container is damaged, transfer the material to a new, compatible, and properly labeled container inside a chemical fume hood.

  • Label for Disposal : Affix your institution's hazardous waste tag to the container. Label it as "Hazardous Waste: Halogenated Organic Solid" and list "this compound."

  • Arrange for Pickup : Complete a chemical collection request and store the container in your lab's designated satellite accumulation area, away from incompatible materials like strong oxidizers or acids[6][13].

B. Disposal of Contaminated Solid Waste

This category includes items like gloves, weigh boats, pipette tips, and contaminated absorbent materials from spill cleanups.

  • Collect : Place all contaminated solid materials into a designated, durable, and sealable container (e.g., a labeled bucket or a heavy-duty plastic bag).

  • Label : Clearly label the container "Halogenated Organic Solid Waste" and list "this compound" as a contaminant.

  • Store : Keep the waste container sealed when not in use and store it in the satellite accumulation area.

C. Disposal of Contaminated Liquid Waste

This includes solutions containing this compound, as well as solvent rinses of contaminated glassware. The following workflow is critical for proper segregation.

G start Liquid waste containing This compound decision Is the primary solvent halogenated (e.g., DCM, Chloroform)? start->decision yes_path YES decision->yes_path Yes no_path NO decision->no_path No halogenated_waste Collect in designated 'HALOGENATED LIQUID WASTE' container. yes_path->halogenated_waste non_halogenated_waste Collect in designated 'HALOGENATED LIQUID WASTE' container. no_path->non_halogenated_waste note Note: Because the analyte itself is halogenated, the entire waste stream is classified as halogenated, regardless of the solvent used. non_halogenated_waste->note

Caption: Disposal Decision for Liquid Waste Streams.

Liquid Waste Protocol:

  • Select Container : Use a designated, compatible waste container, typically made of polyethylene, for "Halogenated Liquid Waste"[13]. Never use metal cans, as acids formed from the slow decomposition of halogenated solvents can cause corrosion[13].

  • Label Immediately : Affix a hazardous waste tag to the container before adding the first drop of waste[6][12].

  • Document Contents : List all chemical constituents, including solvents and "this compound," with estimated percentages.

  • Keep Closed : Always keep the waste container tightly sealed when not actively adding waste to prevent the release of volatile compounds[12][14].

  • Store Safely : Store the container in a designated satellite accumulation area, within secondary containment, and segregated from incompatible materials[12][13].

Part 4: Emergency Spill Procedures

Even with meticulous planning, accidents can occur. A clear, rehearsed emergency plan is essential.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues and your supervisor.

  • Contain the Spill : For small, manageable spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to contain the spill[6][7]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Material : Wearing your full PPE, carefully sweep or scoop the absorbed material and any contaminated debris into a sealable, compatible container for disposal[3][10].

  • Decontaminate : Clean the spill area with an appropriate solvent and cloth, collecting all cleaning materials as hazardous solid waste.

  • Dispose and Report : Label the sealed container as hazardous waste and dispose of it according to the procedures for contaminated solid waste. Report the incident to your institution's Environmental Health & Safety (EHS) department as required.

By adhering to these protocols, you ensure that your critical research does not come at the cost of personal safety or environmental integrity. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for compliance in your facility.

References

Personal protective equipment for handling 3-Fluoro-5-nitropyridin-2-OL

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 3-Fluoro-5-nitropyridin-2-OL

This document provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of this compound. The following guidance is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these protocols is critical for minimizing risk to both personnel and the environment.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a thorough hazard assessment can be constructed by examining analogous compounds such as 3-fluoro-2-nitropyridine, 2-fluoro-5-nitropyridine, and 5-nitropyridin-2-ol. These related structures share key functional groups—a fluorinated pyridine ring and a nitro group—which are primary determinants of their toxicological and chemical properties.

Based on data from these surrogates, this compound should be handled as a substance that is potentially:

  • Acutely Toxic : May be harmful if swallowed and toxic in contact with skin.

  • An Irritant : Causes skin irritation and serious eye irritation.[1][2][3]

  • A Respiratory Tract Irritant : May cause respiratory irritation upon inhalation of dust or vapors.[1][2][3]

  • A Suspected Carcinogen : One related compound is suspected of causing cancer.[4]

Due to the presence of the nitro group, there is also a potential for thermal instability or reactivity with certain materials. The precautionary principle dictates that this compound be handled with a high degree of care, assuming it possesses these hazards until specific data becomes available.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes—dermal, ocular, and inhalation. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldGoggles: Must be tight-sealing and compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[1][2][4][5] Face Shield: Recommended to be worn over goggles during procedures with a high risk of splashing (e.g., transferring solutions, heating).[6][7]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement. Consider double-gloving for added protection during handling.[5][8] Gloves must be inspected for tears or holes before each use and should be changed immediately if contamination is suspected. Never reuse disposable gloves.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat that fastens completely is required to protect skin and personal clothing.[1][5] For large-scale operations or where significant splashing is possible, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH-Approved RespiratorAll weighing and handling of the solid compound should be performed in a certified chemical fume hood to control dust and vapor exposure.[1][2][5] If a fume hood is not available or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[1][4][5]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material are required at all times within the laboratory to protect against spills and falling objects.[5]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow should be adopted for all procedures involving this compound.

Pre-Operational Checklist:
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before starting the procedure to minimize movement in and out of the controlled workspace.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

Step-by-Step Handling Protocol:
  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust.[5] Use non-sparking tools.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Reaction Monitoring: Keep all reactions involving this compound within the fume hood.

  • Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment.

  • PPE Removal: Remove PPE in the correct order (gloves first, followed by face shield/goggles, then lab coat) to prevent cross-contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Procedure prep_fume_hood Verify Fume Hood Functionality gather_materials Assemble All Materials prep_fume_hood->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer dissolve Prepare Solution weigh_transfer->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate Surfaces & Glassware react->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Remove PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands caption Safe Handling Workflow for this compound

Caption: Safe Handling Workflow for this compound

Emergency Protocols: Spill and Exposure Management

Immediate and correct response to an emergency is critical. All personnel working with this compound must be familiar with the following procedures.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Small Spill (in a fume hood):

  • Restrict access to the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Large Spill (outside a fume hood):

  • Evacuate the immediate area and alert others.

  • Activate the facility's emergency response team.

  • Do not attempt to clean up the spill without appropriate respiratory protection and training.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect the environment and public health.

  • Waste Segregation: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal of Unused Compound: Unused or waste this compound must be disposed of as hazardous chemical waste. This should be done through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

  • Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste. After the initial rinse, the glassware can be washed using standard laboratory procedures.

  • Packaging Disposal: Containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. Once decontaminated, the packaging can be punctured to prevent reuse and disposed of according to institutional guidelines.[1]

By implementing these comprehensive safety measures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.